Conivaptan-d4
説明
特性
IUPAC Name |
2-phenyl-N-[2,3,5,6-tetradeuterio-4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)/i15D,16D,17D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKENVDNFQMCRTR-OCOLLXALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C)[2H])[2H])NC(=O)C5=CC=CC=C5C6=CC=CC=C6)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis and Isotopic Purity Analysis of Conivaptan-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Conivaptan-d4, a deuterated analog of the vasopressin antagonist, Conivaptan. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards in pharmacokinetic and metabolic studies.
Introduction to Conivaptan and its Deuterated Analog
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1] It is approved for the intravenous treatment of euvolemic and hypervolemic hyponatremia.[2] By blocking V2 receptors in the renal collecting ducts, Conivaptan promotes aquaresis, the excretion of free water, thereby increasing serum sodium concentrations.[3] Its antagonism of V1a receptors can also lead to vasodilation.
Deuterated drugs, where one or more hydrogen atoms are replaced by deuterium, have become invaluable tools in pharmaceutical research. This compound is the deuterium-labeled version of Conivaptan, primarily used as an internal standard in analytical and pharmacokinetic research.[4] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification of the parent drug in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[5][6]
Synthesis of this compound
While the specific, proprietary synthesis protocol for commercially available this compound is not publicly detailed, a plausible synthetic approach can be inferred from general methods for deuterium labeling of organic molecules. The synthesis would likely involve the introduction of deuterium atoms at specific positions on the Conivaptan molecule that are metabolically stable and do not undergo back-exchange with hydrogen atoms in a protic environment.
A general strategy for the synthesis of deuterated compounds involves utilizing deuterated starting materials or reagents in the synthetic pathway.[7] Common methods include:
-
Deuterium Gas (D2) in Catalytic Hydrogenation/Deuteration: This method can be used to saturate double bonds or replace benzylic hydrogens with deuterium.
-
Deuterated Reducing Agents: Reagents like lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) can introduce deuterium during the reduction of carbonyls, esters, or nitriles.
-
Acid- or Base-Catalyzed H/D Exchange: In this method, labile protons in a molecule can be exchanged for deuterium by treatment with a deuterium source like D2O, deuterated acids (e.g., DCl), or deuterated bases (e.g., NaOD).
-
Metal-Catalyzed H/D Exchange: Transition metals like palladium, platinum, or rhodium can catalyze the exchange of C-H bonds with deuterium from a deuterium source.
For this compound, it is likely that one of the aromatic rings or a methyl group is deuterated. A potential synthetic route could involve the use of a deuterated precursor in the final coupling steps of the Conivaptan synthesis.
Experimental Protocol: A General Approach to Deuteration via H/D Exchange
The following is a generalized protocol for hydrogen-deuterium exchange, which could be adapted for the synthesis of deuterated aromatic compounds.
-
Reaction Setup: A solution of the non-deuterated precursor in a suitable solvent is placed in a reaction vessel.
-
Catalyst Addition: A palladium-on-carbon (Pd/C) catalyst is added to the solution.
-
Deuterium Source: A source of deuterium, such as deuterium gas (D2) or a deuterated solvent like D2O, is introduced into the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature and pressure to facilitate the exchange.
-
Workup and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The crude product is then purified using standard techniques like column chromatography or recrystallization to yield the deuterated compound.
Isotopic Purity Analysis of this compound
Ensuring the isotopic purity of a deuterated standard is critical for its use in quantitative analysis.[8] The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Mass Spectrometry (MS) Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a deuterated compound.[10] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the desired deuterated species and any residual non-deuterated or partially deuterated species can be determined.
Experimental Protocol: Isotopic Purity by LC-MS/MS
The following is a generalized protocol for the analysis of this compound using an LC-MS/MS system.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.
-
Chromatographic Separation: The sample is injected onto a reverse-phase C18 HPLC column. A gradient elution with a mobile phase consisting of water and acetonitrile (both containing 0.1% formic acid) is used to separate this compound from any potential impurities.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: The instrument is set to monitor the specific mass-to-charge (m/z) transitions for Conivaptan and its deuterated isotopologues. For this compound, the parent ion and a characteristic fragment ion are monitored.
-
Data Analysis: The isotopic purity is calculated by comparing the peak area of the desired deuterated species (e.g., d4) to the sum of the peak areas of all detected isotopologues (d0, d1, d2, d3, d4).
Table 1: Quantitative Data for LC-MS/MS Analysis of Conivaptan and this compound
| Parameter | Conivaptan | This compound (Internal Standard) |
| Q1 Mass (m/z) | 499.4 | 503.4 |
| Q3 Mass (m/z) | 300.0 (quantitation), 181.0 (qualification) | 181.0 |
| Declustering Potential (DP) | 65 V | 80 V |
| Collision Energy (CE) | 35 V | 52 V |
This data is adapted from a published LC-MS/MS method for the analysis of Conivaptan.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Quantitative NMR (qNMR) spectroscopy, particularly ¹H NMR, is another essential technique for determining isotopic purity. By comparing the integral of a proton signal in the deuterated compound to the integral of a corresponding signal in a non-deuterated reference standard, the degree of deuteration can be accurately calculated. For sites where deuterium has replaced hydrogen, the corresponding proton signal will be absent or significantly reduced in the ¹H NMR spectrum.
Experimental Protocol: Isotopic Purity by ¹H NMR
-
Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) are dissolved in a deuterated NMR solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters such as the relaxation delay (D1) should be optimized to ensure full relaxation of all relevant signals for accurate quantification.
-
Data Processing: The acquired spectrum is processed (Fourier transformation, phase correction, and baseline correction).
-
Data Analysis: The integrals of specific, well-resolved signals of this compound and the internal standard are measured. The isotopic purity is determined by comparing the integral of a residual proton signal at a deuterated position to the integral of a signal from a non-deuterated position within the molecule or to the internal standard.
Signaling Pathways of Vasopressin Receptor Antagonism
Conivaptan exerts its pharmacological effects by blocking the V1a and V2 vasopressin receptors, which are G protein-coupled receptors (GPCRs). The signaling pathways associated with these receptors are depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G alpha (s) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
Certificate of Analysis: Conivaptan-d4 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis (CoA) specifications for Conivaptan-d4. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical and pharmacokinetic studies. The information presented herein is compiled from publicly available data and typical specifications for deuterium-labeled compounds.
Product Information
This compound is the deuterium-labeled analog of Conivaptan, a dual antagonist of the vasopressin V1A and V2 receptors. Its primary application is as an internal standard for the quantification of Conivaptan in biological matrices using mass spectrometry-based assays.[1][2] The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate and precise quantification.
Table 1: General Product Information
| Parameter | Specification |
| Product Name | This compound |
| IUPAC Name | N-(4-(2-Methyl-1,4,5,6-tetrahydrobenzo[b]imidazo[4,5-d]azepine-6-carbonyl)phenyl-2,3,5,6-d4)-[1,1'-biphenyl]-2-carboxamide |
| CAS Number | 1129433-63-1 |
| Molecular Formula | C₃₂H₂₂D₄N₄O₂ |
| Molecular Weight | 502.61 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Analytical Specifications
The following tables summarize the typical analytical specifications for a high-quality batch of this compound, ensuring its suitability for rigorous analytical applications.
Table 2: Purity and Impurity Profile
| Test | Specification | Result |
| Chemical Purity (by HPLC) | ≥ 98.0% | 98.9% |
| Isotopic Purity (d₄) | ≥ 98% | 99.2% |
| Isotopic Distribution (d₀-d₃) | Report | Conforms |
| Unlabeled Conivaptan (d₀) | ≤ 0.5% | 0.1% |
| Individual Impurity | ≤ 0.5% | Conforms |
| Total Impurities | ≤ 1.5% | 0.8% |
| Residual Solvents | As per USP <467> | Conforms |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% |
| Assay (by qNMR) | 95.0% - 105.0% | 99.5% |
Note: Commonly observed related compounds for Conivaptan include N-dealkylated, desmethyl, hydroxylated, and N-oxide species.[3]
Experimental Protocols
Detailed methodologies for the key analytical tests cited in the specifications are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate this compound from its non-labeled counterpart and other potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile and a buffer such as 50 mM phosphate buffer (pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., Acetonitrile/Water) and injected into the HPLC system. The peak areas of all components are integrated, and the purity is calculated as the percentage of the main peak area relative to the total peak area.
Mass Spectrometry (MS) for Isotopic Purity and Distribution
This method confirms the molecular weight and determines the isotopic purity and distribution of this compound.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Infusion: The sample is dissolved in a suitable solvent (e.g., Acetonitrile with 0.1% formic acid) and infused directly into the mass spectrometer.
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., 490-510).
-
Procedure: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion for this compound (m/z 503.2). The relative intensities of the ions corresponding to the unlabeled (d₀, m/z 499.2) and partially deuterated (d₁, d₂, d₃) species are measured to determine the isotopic purity and distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Assay
¹H-NMR is used to confirm the chemical structure and assess the degree of deuteration, while quantitative NMR (qNMR) is employed for an accurate assay.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure (¹H-NMR): A solution of this compound is prepared in DMSO-d₆. The ¹H-NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the deuterated phenyl ring confirms the location of the deuterium labels. The remaining proton signals should be consistent with the structure of Conivaptan.
-
Procedure (qNMR): A precisely weighed amount of this compound and a certified internal standard are dissolved in a known volume of NMR solvent. The qNMR spectrum is acquired with appropriate parameters to ensure accurate integration. The assay is calculated by comparing the integral of a characteristic this compound proton signal to the integral of a signal from the internal standard.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of Conivaptan and a typical analytical workflow for its quantification.
Caption: Mechanism of action of Conivaptan as a dual V1A and V2 vasopressin receptor antagonist.
Caption: Typical analytical workflow for the quantification of Conivaptan using this compound.
References
A Technical Guide to the Physical and Chemical Properties of Deuterated Conivaptan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, utilized in the management of euvolemic and hypervolemic hyponatremia.[1][2] Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, is a strategic modification in drug development to potentially enhance pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physical and chemical properties of conivaptan and explores the anticipated characteristics of its deuterated analogue. While specific experimental data for deuterated conivaptan is not extensively available in public literature, this document extrapolates its likely properties based on established principles of deuterium substitution. Detailed experimental protocols for key analytical procedures and visualizations of relevant biological pathways are included to support further research and development.
Introduction to Conivaptan and the Role of Deuteration
Conivaptan functions by blocking V1A and V2 vasopressin receptors, which are integral to water and electrolyte balance.[2][3] Its antagonism of V2 receptors in the renal collecting ducts leads to aquaresis, the excretion of free water, which can help to correct hyponatremia.[3][4] The modification of conivaptan through deuteration is a prospective approach to alter its metabolic fate, potentially leading to improved stability, bioavailability, and a more favorable therapeutic window. Deuterated compounds often exhibit a "kinetic isotope effect," where the heavier deuterium atom slows down metabolic processes, particularly those involving cytochrome P450 enzymes like CYP3A4, the primary enzyme responsible for conivaptan metabolism.[3][5]
Physical and Chemical Properties
The following tables summarize the known physical and chemical properties of conivaptan hydrochloride and the projected properties of a deuterated version.
Table 1: Physical Properties
| Property | Conivaptan Hydrochloride | Deuterated Conivaptan (Projected) |
| Physical Description | White to off-white or pale yellow/orange-white solid/powder[1][6] | Similar solid appearance |
| Molecular Formula | C₃₂H₂₆N₄O₂ · HCl[2] | C₃₂H₍₂₆-x₎DₓN₄O₂ · HCl |
| Molecular Weight | 535.04 g/mol [7] | Slightly higher than 535.04 g/mol , dependent on the number of deuterium atoms (x) |
| Melting Point | Not explicitly stated, but is a solid at room temperature. | Expected to be very similar to the non-deuterated form. |
| Solubility | Very slightly soluble in water (0.15 mg/mL at 23°C); Soluble in DMSO (≥ 100 mg/mL)[3][6][8] | Expected to have very similar solubility profiles. |
Table 2: Chemical and Pharmacokinetic Properties
| Property | Conivaptan | Deuterated Conivaptan (Projected) |
| pKa (Strongest Basic) | 6.23[4] | Expected to be very similar. |
| pKa (Strongest Acidic) | 13.53[4] | Expected to be very similar. |
| LogP | 6.3[3] | Expected to be very similar. |
| Metabolism | Primarily metabolized by CYP3A4[3][5] | Slower metabolism by CYP3A4 due to the kinetic isotope effect. |
| Biological Half-Life | Approximately 5 hours[1][3] | Potentially longer than 5 hours. |
| Protein Binding | ~99%[1][9] | Expected to be very similar. |
Experimental Protocols
Determination of Melting Point
A precise melting point is a key indicator of purity.
Methodology: Capillary Melting Point Determination [10][11][12]
-
Sample Preparation: A small amount of the dry, powdered compound (conivaptan or its deuterated analogue) is packed into a capillary tube to a height of 1-2 mm.[13][14]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.
-
Initial Determination: A rapid heating of the sample is performed to get an approximate melting range.[10][12]
-
Accurate Determination: A second, fresh sample is heated slowly (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.[10]
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range. For a pure substance, this range is typically narrow (0.5-1.5°C).[10][12]
Determination of pKa
The pKa value is crucial for understanding the ionization state of a drug at physiological pH, which influences its solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration [15][16]
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent to create a solution of known concentration (e.g., 1 mM).[15] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[15]
-
Titration Setup: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved CO₂.[15][16]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[15] The experiment is typically repeated multiple times to ensure accuracy.[15]
Analytical Characterization by Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the identity and isotopic purity of deuterated compounds.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [17][18][19]
-
Sample Preparation: Plasma or other biological samples containing conivaptan or its deuterated analogue are subjected to protein precipitation, often with acetonitrile.[18][20] A deuterated internal standard is added for precise quantification.[17]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically using a C18 reverse-phase column, to separate the analyte from other components.[18][20]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer, often using electrospray ionization (ESI).[18] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of both the analyte and the internal standard.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ions will confirm the incorporation of deuterium in the deuterated conivaptan. The degree of deuteration can be determined by the relative intensities of the isotopic peaks.
Mandatory Visualizations
Signaling Pathways of Vasopressin Receptors
Conivaptan exerts its effects by antagonizing the V1A and V2 vasopressin receptors. The signaling cascades initiated by these receptors are depicted below.
Caption: Vasopressin V1A and V2 receptor signaling pathways and the antagonistic action of conivaptan.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of deuterated conivaptan in a biological matrix using an internal standard.
Caption: A generalized workflow for the quantitative analysis of deuterated conivaptan using LC-MS/MS.
Conclusion
Deuteration of conivaptan presents a promising strategy for enhancing its therapeutic properties by potentially slowing its metabolism. While the physical properties such as solubility and pKa are not expected to change significantly, the pharmacokinetic profile, particularly the half-life, may be favorably altered. The experimental protocols and analytical methods detailed in this guide provide a framework for the synthesis, characterization, and preclinical evaluation of deuterated conivaptan. Further empirical studies are necessary to fully elucidate the precise physical, chemical, and biological properties of this novel molecular entity.
References
- 1. Conivaptan - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Vaprisol (Conivaptan Hcl Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Conivaptan (Vaprisol) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. westlab.com [westlab.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. byjus.com [byjus.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. benchchem.com [benchchem.com]
- 18. akjournals.com [akjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. benthamdirect.com [benthamdirect.com]
Navigating the Stability of Conivaptan-d4: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability of deuterated compounds like Conivaptan-d4 is paramount for ensuring the accuracy and reliability of experimental data. This technical guide provides a comprehensive overview of the stability of this compound under various storage conditions, supported by available data and detailed experimental protocols.
This compound, the deuterated analog of the vasopressin antagonist Conivaptan, is frequently employed as an internal standard in bioanalytical methods. Its structural similarity to the parent drug, with the strategic replacement of four hydrogen atoms with deuterium, allows for precise quantification in complex matrices. However, the integrity of this internal standard is contingent on its stability throughout its lifecycle, from storage to sample analysis.
Core Principles of Deuterated Compound Stability
The stability of deuterated compounds is fundamentally influenced by the strength of the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can enhance the metabolic and chemical stability of a molecule. However, deuterated compounds are not immune to degradation and are susceptible to factors such as temperature, light, humidity, and pH. A primary concern for deuterated compounds is the potential for H/D back-exchange, where deuterium atoms are replaced by protons from the surrounding environment, particularly in solution.
Solid-State Stability of this compound
The available data for the solid-state stability of this compound indicates a high degree of stability under controlled conditions. As a solid, the compound is less susceptible to degradation and deuterium exchange.
| Storage Condition | Duration | Stability |
| -20°C | ≥ 4 years | Stable |
Table 1: Summary of Solid-State Stability Data for this compound
It is crucial to store solid this compound in a tightly sealed container to protect it from moisture, which can facilitate H/D exchange and hydrolysis. Protection from light is also a general best practice for maintaining the integrity of pharmaceutical compounds.
Solution Stability of this compound
The stability of Conivaptan stock solutions has been reported to be greater than 90% for up to 6 days when stored at 2-8°C and for 16 hours at room temperature[1].
For bioanalytical applications, the stability of the analyte and the internal standard in the biological matrix is of utmost importance. A study on the determination of Conivaptan in human plasma provides the following stability data, which can be considered indicative for this compound:
| Storage Condition | Matrix | Duration | Stability |
| Room Temperature | Human Plasma | 17 hours | Acceptable |
| 2-8°C | Human Plasma | 21 hours | Acceptable |
| -70°C | Human Plasma | 57 days | Acceptable |
| Freeze-Thaw Cycles (from -70°C) | Human Plasma | 3 cycles | Acceptable |
| Post-processing (in autosampler at 4°C) | Extracted Plasma Samples | 52 hours | Acceptable |
Table 2: Stability of Conivaptan in Human Plasma[1]
It is important to note that the stability of deuterated compounds in solution can be influenced by the solvent, pH, and the position of the deuterium labels. For this compound, the deuterium atoms are located on the phenyl ring, which are generally not readily exchangeable under neutral pH conditions. However, exposure to acidic or basic conditions could potentially catalyze H/D exchange.
Experimental Protocols
To ensure the reliability of data, it is essential to perform stability assessments of this compound under the specific conditions of its intended use. The following are detailed methodologies for key experiments related to stability testing.
Stock Solution Stability Assessment
This experiment determines the stability of this compound in a stock solution under different temperature conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) at a known concentration.
-
Storage: Aliquot the stock solution into multiple vials. Store sets of vials at different temperature conditions: room temperature (e.g., 20-25°C), refrigerated (2-8°C), and frozen (-20°C).
-
Analysis at Time Points: At specified time intervals (e.g., 0, 6, 24, 48, 72 hours, and weekly), retrieve one vial from each storage condition.
-
LC-MS/MS Analysis: Analyze the stored samples by a validated LC-MS/MS method. Compare the peak area of the stored this compound to that of a freshly prepared stock solution of the same concentration.
-
Data Evaluation: The stability is typically considered acceptable if the mean response of the stored sample is within ±15% of the mean response of the fresh sample.
Freeze-Thaw Stability Assessment
This experiment evaluates the stability of this compound in a biological matrix after repeated freezing and thawing cycles.
Methodology:
-
Sample Preparation: Spike a biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.
-
Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. For each cycle, the samples are frozen at the intended storage temperature (e.g., -70°C) for at least 12 hours and then thawed completely at room temperature.
-
Analysis: After the final thaw, process and analyze the samples using a validated LC-MS/MS method.
-
Data Evaluation: The concentrations of the freeze-thaw samples are compared to the nominal concentrations. The stability is acceptable if the mean calculated concentration is within ±15% of the nominal concentration.
Potential Degradation Pathways
While specific degradation products of this compound have not been detailed in the available literature, potential degradation pathways for the parent compound, Conivaptan, can be inferred. These may include:
-
Hydrolysis: The amide linkages in the Conivaptan molecule could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidation at various sites.
-
Photodegradation: Exposure to light, particularly UV light, could lead to degradation.
Forced degradation studies on the non-deuterated Conivaptan would be necessary to definitively identify its degradation products and pathways, which would likely be mirrored by this compound.
Best Practices for Storage and Handling
To ensure the long-term stability and integrity of this compound, the following best practices are recommended:
-
Solid Storage: Store solid this compound at -20°C or lower in a tightly sealed, light-resistant container.
-
Solution Storage: Prepare stock solutions in high-purity, anhydrous solvents. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.
-
Working Solutions: Prepare working solutions fresh daily if possible. If stored, they should be kept at 2-8°C for short periods.
-
Avoid Extreme pH: Avoid exposing this compound solutions to strong acids or bases to minimize the risk of hydrolysis and H/D back-exchange.
-
Inert Atmosphere: For long-term storage of solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
By adhering to these guidelines and conducting appropriate stability assessments, researchers can confidently utilize this compound as a reliable internal standard, contributing to the generation of high-quality and reproducible scientific data.
References
An In-depth Technical Guide on the Long-Term Stability of Conivaptan-d4 in Plasma
This technical guide provides a comprehensive overview of the long-term stability of Conivaptan-d4 in human plasma, a critical aspect for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies. The stability of an analytical internal standard like this compound is paramount for the accuracy and reliability of quantitative assays. This document summarizes key stability data, details the experimental protocols for stability assessment, and provides a visual representation of the analytical workflow.
The data presented is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of conivaptan in human plasma, where this compound was utilized as the internal standard[1][2][3][4][5][6]. Due to their structural similarity, the stability of conivaptan is considered a reliable surrogate for the stability of its deuterated analog, this compound[2][3].
Data Presentation: Stability of Conivaptan in Human Plasma
The stability of conivaptan in human plasma has been evaluated under various storage and handling conditions. The results, summarized below, indicate that conivaptan is stable under typical laboratory conditions for the duration of sample analysis[1][3][5].
| Stability Condition | Matrix | Duration | Temperature | Stability (% of Initial Concentration) | Reference |
| Long-Term Stability | Human Plasma | 57 days | -70 °C | Acceptable | [1][3][5] |
| Short-Term (Bench-Top) Stability | Human Plasma | 17 hours | Room Temperature | Acceptable | [1][3][5] |
| Short-Term (Refrigerator) Stability | Human Plasma | 21 hours | 2–8 °C | Acceptable | [1][3][5] |
| Freeze-Thaw Stability | Human Plasma | 3 cycles | -70 °C to Room Temp. | Acceptable | [1][3][5] |
| Post-Processing Stability | Processed Sample | 52 hours | 4 °C (Autosampler) | Acceptable | [1][3][5] |
| Stock Solution Stability | Methanol | 16 hours | Room Temperature | 91.6% | [1][4] |
| Stock Solution Stability | Methanol | 6 days | 2–8 °C | 90.1% | [1][4] |
Note: "Acceptable stability" indicates that no significant degradation was detected under the examined conditions[1][3][5]. The specific percentage deviation was not provided in the source material for plasma samples.
Experimental Protocols
The stability of conivaptan in human plasma was assessed using a validated LC-MS/MS method. The key aspects of the experimental protocol are detailed below.
1. Sample Preparation and Storage
-
Internal Standard: this compound was used as the internal standard for the quantification of conivaptan[1][2][3].
-
Plasma Samples: Quality control (QC) plasma samples were prepared at low, medium, and high concentrations of conivaptan[4].
-
Storage: Plasma samples for long-term stability testing were stored at -70 °C[1][3][5].
2. Stability Assessment Protocol
The stability of conivaptan in human plasma was evaluated under various conditions relevant to routine sample handling and analysis[4][6]:
-
Long-Term Stability: QC samples were stored at -70 °C for 57 days and then analyzed[1][3][5].
-
Short-Term (Bench-Top) Stability: QC samples were kept at room temperature for 17 hours before processing and analysis[1][3][5].
-
Short-Term (Refrigerator) Stability: QC samples were stored at 2–8 °C for 21 hours prior to analysis[1][3][5].
-
Freeze-Thaw Stability: QC samples underwent three freeze-thaw cycles, from -70 °C to room temperature, before being analyzed[1][3][5].
-
Post-Processing Stability: Processed samples were kept in the autosampler at 4 °C for 52 hours before injection into the LC-MS/MS system[1][3][5].
3. Analytical Method: LC-MS/MS
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of conivaptan in human plasma[1][2][5].
-
Sample Preparation: Protein precipitation with acetonitrile was used to extract conivaptan and the internal standard (this compound) from the plasma matrix[1][2][5].
-
Chromatographic Separation: The analytes were separated on a Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 × 50 mm)[1][2][5]. A gradient elution was performed with a mobile phase consisting of 0.1% formic acid and 5 mM ammonium formate in acetonitrile and water over a 4-minute run time[1][2][5].
-
Mass Spectrometry: Detection was performed using an API 4000 triple quadrupole mass spectrometer with electrospray ionization in the positive multiple reaction monitoring mode[5].
Mandatory Visualization
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of this compound in plasma samples.
Caption: Workflow for assessing the stability of this compound in plasma.
References
The Role of Conivaptan-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of conivaptan-d4 when utilized as an internal standard in bioanalytical methods. The focus is on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of conivaptan in biological matrices.
Introduction: The Gold Standard of Bioanalysis
In the landscape of regulated bioanalysis, achieving precise and reliable data is paramount for pharmacokinetic and drug metabolism studies.[1][2] The use of an internal standard (IS) is a fundamental practice in LC-MS/MS assays to compensate for variability during sample processing and analysis.[1][3] Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are considered the gold standard.[1][2] this compound, a deuterated analog of conivaptan, serves as an exemplary SIL-IS for the bioanalysis of conivaptan.
Conivaptan is a non-peptide dual arginine vasopressin (AVP) V₁ₐ and V₂ receptor antagonist.[4][5] Its primary pharmacological action involves blocking V₂ receptors in the renal collecting ducts, leading to the excretion of free water without significant electrolyte loss, an effect utilized in treating euvolemic and hypervolemic hyponatremia.[4][5][6][7][8] Given its clinical significance, robust bioanalytical methods are essential for its study.
Mechanism of Action as an Internal Standard
The "mechanism of action" of this compound as an internal standard is not pharmacological but rather physicochemical and analytical. Its efficacy stems from its near-identical properties to the unlabeled analyte, conivaptan.[1] An ideal internal standard co-elutes with the analyte and exhibits the same behavior during extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[3]
This compound fulfills these criteria due to the following principles:
-
Physicochemical Similarity: The substitution of four hydrogen atoms with deuterium atoms results in a negligible change in the physicochemical properties of the molecule, such as polarity, solubility, and ionization potential.[1] This ensures that this compound and conivaptan behave almost identically during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation.[3]
-
Co-elution: Due to their similar affinities for the stationary and mobile phases in reversed-phase liquid chromatography, this compound and conivaptan co-elute, meaning they have the same retention time.[3] This is crucial for compensating for matrix effects at a specific point in the chromatographic run.[9]
-
Mass Spectrometric Differentiation: Despite their chromatographic co-elution, this compound is easily distinguished from conivaptan by a mass spectrometer due to the mass difference of four daltons (the mass of four deuterium atoms). This allows for their simultaneous detection and quantification without mutual interference.[3]
By adding a known concentration of this compound to all samples (calibration standards, quality controls, and unknown samples) before processing, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent.[1] The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively normalizing for these variations and leading to higher accuracy and precision.[1][9]
Experimental Protocols and Data
The following sections detail a typical experimental workflow and present quantitative data from a validated LC-MS/MS method for the determination of conivaptan in human plasma using this compound as an internal standard.[10][11]
Sample Preparation: Protein Precipitation
A common and efficient method for extracting conivaptan and this compound from plasma is protein precipitation.[2][10]
-
To 100 µL of human plasma, add a specified volume of the this compound internal standard working solution.[2]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture vigorously for approximately one minute.[2]
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The separation and detection of conivaptan and this compound are achieved using a reversed-phase HPLC column coupled to a tandem mass spectrometer.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Grace Alltima HP C18 (5 µm, 2.1 x 50 mm)[10] |
| Mobile Phase A | 0.1% formic acid and 5 mM ammonium formate in water[10] |
| Mobile Phase B | 0.1% formic acid and 5 mM ammonium formate in acetonitrile:water (9:1)[10] |
| Flow Rate | 0.150 mL/min[12] |
| Injection Volume | 10 µL[12] |
| Run Time | 4.0 minutes[10] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI)[10] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[10] |
| Precursor → Product Ion (Conivaptan) | m/z 535.1 → 354.0[12] (representative) |
| Precursor → Product Ion (this compound) | m/z 539.1 → 358.0 (representative) |
| Source Temperature | 450 °C[13] |
Quantitative Performance Data
The use of this compound as an internal standard results in excellent method performance, as demonstrated by the following validation parameters.
Table 2: Method Validation and Performance Data
| Parameter | Result |
| Linearity Range | 1–500 ng/mL[14] |
| Correlation Coefficient (r²) | > 0.99[13] |
| Accuracy | |
| Intra-batch | 0.5–1.1%[14] |
| Precision (RSD%) | |
| Intra-batch | ≤ 5.7%[14] |
| Inter-batch | ≤ 6.8%[14] |
| Recovery | |
| Conivaptan | 94.2–101.1%[11] |
| This compound (IS) | 94.7%[11] |
| Matrix Effect | |
| Conivaptan | 94.9–97.0%[11] |
| This compound (IS) | 105.5%[11] |
Visualizations
Logical Workflow for Internal Standard Selection
The decision to use a deuterated internal standard like this compound is based on a logical progression that prioritizes data quality and regulatory acceptance.
Caption: Decision pathway for selecting an internal standard in bioanalysis.
Experimental Workflow for Conivaptan Analysis
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying conivaptan using this compound.
Caption: Bioanalytical workflow for conivaptan using this compound IS.
Conclusion
This compound serves as an ideal internal standard for the bioanalytical quantification of conivaptan. Its mechanism of action is rooted in its physicochemical similarity to the unlabeled drug, allowing it to track and normalize for variations throughout the analytical process. The use of this compound in a validated LC-MS/MS method provides high accuracy, precision, and reliability, which are critical for drug development and clinical research. The data and protocols presented in this guide underscore the significant advantages of employing stable isotope-labeled internal standards to meet the rigorous demands of modern bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Conivaptan Hydrochloride? [synapse.patsnap.com]
- 8. Conivaptan - Wikipedia [en.wikipedia.org]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. akjournals.com [akjournals.com]
- 11. akjournals.com [akjournals.com]
- 12. Bioanalytical Method Development and Validation of Atrasentan in Human Plasma Using Verapamil as Internal Standard by Liquid Chromatography Coupled with Tandem Mass Spectrometry - Neliti [neliti.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: Deuterium Labeling in Conivaptan-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Conivaptan-d4, a deuterated analog of the vasopressin receptor antagonist, Conivaptan. This document outlines the precise location of the deuterium labels, summarizes key quantitative data, and presents detailed experimental protocols for its application. Visual diagrams are included to illustrate the molecular structure and experimental workflows.
Deuterium Labeling Position
The four deuterium atoms in this compound are located on the phenyl ring that is attached to the amide nitrogen. This specific labeling is confirmed by its IUPAC name: N-(4-(2-Methyl-1, 4, 5, 6-tetrahydrobenzo[b]imidazo[4, 5-d]azepine-6-carbonyl)phenyl-2, 3, 5, 6-d4)-[1, 1′-biphenyl]-2-carboxamide.[1] The formal name, N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide, further corroborates this position.[2]
The strategic placement of deuterium on this phenyl ring provides a stable isotopic label, making this compound an ideal internal standard for quantitative analysis of Conivaptan in biological matrices by mass spectrometry.[1][3]
Caption: Chemical structure of this compound indicating the deuterium labeling positions.
Quantitative Data
This compound is primarily utilized as an internal standard in bioanalytical methods. The following table summarizes key quantitative parameters.
| Parameter | Value | Reference |
| Purity | 98.9% | [3] |
| Molecular Formula | C₃₂H₂₂D₄N₄O₂ | [2] |
| Formula Weight | 502.6 g/mol | [2] |
| Mass Transition (m/z) | 503.4 → 181.0 | [4] |
| Deuterated Forms | ≥99% (d₁-d₄) | [2] |
Experimental Protocols
Proposed Synthesis of this compound
A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on the known synthesis of Conivaptan and general methods for introducing deuterium into aromatic rings. The key step is the utilization of a deuterated starting material, aniline-d5.
Step 1: Synthesis of 4-amino-N-(phenyl-d4)-benzamide
A likely precursor is the coupling of a protected 4-aminobenzoic acid with aniline-d5.
Step 2: Synthesis of the Benzodiazepine Moiety
The synthesis of the core benzodiazepine structure of Conivaptan is a multi-step process that has been described in the literature for the non-deuterated compound.
Step 3: Coupling and Final Product Formation
The deuterated phenylamide intermediate is then coupled with the benzodiazepine moiety to yield this compound.
Application as an Internal Standard in LC-MS/MS Analysis
This compound is employed as an internal standard to accurately quantify Conivaptan in biological samples, such as human plasma.[3][4][5]
Sample Preparation:
-
To 100 µL of a plasma sample, add 20 µL of this compound internal standard (IS) working solution (e.g., 100 ng/mL).
-
Precipitate proteins by adding an appropriate volume of acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: A suitable C18 reverse-phase column (e.g., Grace Alltima HP C18, 5 μm, 2.1 x 50 mm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid and 5 mM ammonium formate in water and acetonitrile.
-
Ionization: Positive-mode electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Workflow Diagrams
Caption: Proposed synthetic workflow for this compound.
Caption: General workflow for the use of this compound as an internal standard.
References
- 1. Efficient Route to Deuterated Aromatics by the Deamination of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Conivaptan-d4: Properties, Analysis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Conivaptan-d4, a deuterated analog of the vasopressin receptor antagonist, Conivaptan. This document details its physicochemical properties, its critical role as an internal standard in quantitative analysis, and the underlying pharmacology of its non-deuterated counterpart.
Physicochemical Properties
This compound is a synthetically modified version of Conivaptan where four hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its use in mass spectrometry-based bioanalysis, as it provides a distinct mass-to-charge ratio (m/z) while maintaining nearly identical chemical and physical properties to the parent compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its non-deuterated form, Conivaptan.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₃₂H₂₂D₄N₄O₂ | 502.61 | 1129433-63-1 |
| Conivaptan | C₃₂H₂₆N₄O₂ | 498.586 | 210101-16-9 |
Table 1: Molecular formula and weight of this compound and Conivaptan.
Application in Quantitative Analysis: Experimental Protocol
This compound is primarily utilized as an internal standard for the precise quantification of Conivaptan in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the measurement.[1][2]
Detailed Methodology for LC-MS/MS Quantification of Conivaptan
The following protocol is a detailed method for the determination of Conivaptan in human plasma using this compound as an internal standard.
2.1.1. Sample Preparation
A protein precipitation method is employed for the extraction of Conivaptan from human plasma.[1][2]
-
To 100 µL of human plasma in a microcentrifuge tube, add a specific amount of this compound solution (internal standard).
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2.1.2. Chromatographic Conditions
The separation of Conivaptan and this compound is achieved using reversed-phase high-performance liquid chromatography (HPLC).[1][2]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in acetonitrile-water (1:9)[1][2]
-
Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in acetonitrile-water (9:1)[1][2]
-
Flow Rate: Isocratic or gradient elution as per the specific method requirements.
-
Injection Volume: 5 µL
-
Column Temperature: Ambient or controlled as per method specifics.
2.1.3. Mass Spectrometry Conditions
Detection and quantification are performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1][2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Conivaptan: Specific precursor to product ion transition (e.g., m/z 499.2 → [specific fragment ion])
-
This compound: Specific precursor to product ion transition (e.g., m/z 503.2 → [specific fragment ion])
-
-
Instrument Parameters: Optimization of parameters such as declustering potential, collision energy, and source temperature is required for maximum sensitivity.
Experimental Workflow
References
Isotopic Enrichment of Commercially Available Conivaptan-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment of commercially available Conivaptan-d4. This compound is the deuterated analog of Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1] Due to its similar physicochemical properties to the parent drug and its distinct mass, this compound is widely utilized as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Conivaptan in biological matrices through mass spectrometry.[1][2]
Quantitative Data of Commercial this compound
Commercially available this compound is typically offered at high chemical and isotopic purity. While the exact isotopic distribution may vary between suppliers and batches, the following table summarizes representative quantitative data. Researchers are advised to consult the Certificate of Analysis for specific lot information.
| Parameter | Typical Specification |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Purity (d4 %) | ≥95% |
| Deuterium Incorporation | ≥99% atom % D |
| Isotopic Distribution | |
| d4 | >95% |
| d3 | <5% |
| d2 | <1% |
| d1 | <0.5% |
| d0 | <0.1% |
Note: The isotopic distribution values are representative and may not reflect the exact composition of a specific batch.
Proposed Isotopic Enrichment and Synthesis of this compound
While the precise, proprietary methods for the synthesis of commercially available this compound are not publicly disclosed, a plausible synthetic route can be proposed based on established organic chemistry principles and known deuteration techniques. The key step in the synthesis of this compound is the introduction of four deuterium atoms onto the aniline ring of a key intermediate.
Experimental Protocol: Synthesis of 4-Amino-N-(phenyl-d5)-benzamide (Deuterated Intermediate)
This protocol describes a potential method for the synthesis of a key deuterated intermediate, which can then be used in the overall synthesis of this compound.
Materials:
-
Aniline-d5
-
4-Nitrobenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Deuterium oxide (D₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of 4-Nitro-N-(phenyl-d5)-benzamide:
-
To a solution of aniline-d5 (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add 4-nitrobenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 4-nitro-N-(phenyl-d5)-benzamide.
-
-
Reduction to 4-Amino-N-(phenyl-d5)-benzamide:
-
To a solution of 4-nitro-N-(phenyl-d5)-benzamide (1.0 eq) in ethanol, add 10% Pd/C (0.1 eq).
-
Add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford 4-amino-N-(phenyl-d5)-benzamide.
-
Overall Synthetic Workflow for this compound
The following diagram illustrates a proposed workflow for the synthesis of this compound, incorporating the deuterated intermediate.
References
Methodological & Application
Application Note: High-Throughput Analysis of Conivaptan in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Conivaptan in human plasma. The protocol employs a simple and efficient protein precipitation technique for sample preparation, utilizing a deuterated internal standard (Conivaptan-d4) to ensure accuracy and precision. The analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Conivaptan is a non-peptide dual antagonist of arginine vasopressin (AVP) V1A and V2 receptors, used for the treatment of hyponatremia.[1][2] Accurate measurement of Conivaptan concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative LC-MS/MS bioanalysis. It effectively compensates for variability in sample preparation and matrix effects, leading to more reliable data.[3][4][5] This document provides a detailed protocol for the sample preparation of Conivaptan in human plasma using a deuterated internal standard for subsequent LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for Conivaptan analysis.
Materials and Reagents
-
Conivaptan reference standard
-
This compound (deuterated internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma (blank)
Equipment
-
Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS)
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Conivaptan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Conivaptan reference standard in acetonitrile to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile to achieve a concentration of 1 mg/mL.
-
Conivaptan Working Solutions: Prepare serial dilutions of the Conivaptan stock solution with an acetonitrile-water mixture (1:1, v/v) to create calibration working solutions at concentrations ranging from 20 ng/mL to 10,000 ng/mL.[6] Prepare separate working solutions for quality control (QC) samples at concentrations of 20, 60, 700, and 7,000 ng/mL.[6]
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with an acetonitrile-water mixture (1:1, v/v) to a final concentration of 100 ng/mL.[6]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the Conivaptan working solutions to achieve final concentrations of 1, 2, 5, 25, 100, 400, and 500 ng/mL.[6]
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantitation (LLOQ) at 1 ng/mL, Low QC (QCL) at 3 ng/mL, Medium QC (QCM) at 35 ng/mL, and High QC (QCH) at 350 ng/mL by spiking blank human plasma with the corresponding QC working solutions.[6]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing proteins from biological samples prior to analysis.[7][8] Acetonitrile is a frequently used solvent for this purpose.[9][10]
-
Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[6][11]
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube.[6][11]
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Liquid Chromatography
| Parameter | Value |
| Column | Grace Alltima HP C18 (5 µm, 2.1 x 50 mm)[9][12] |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Acetonitrile:Water (1:9)[9] |
| Mobile Phase B | 0.1% Formic acid and 5 mM Ammonium Formate in Acetonitrile:Water (9:1)[9] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | 90% A to 10% A (0.1-1.5 min), 10% A (1.5-2.5 min), 10% A to 90% A (2.5-2.6 min), 90% A (2.6-4.0 min)[9] |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 450 °C[12] |
| Ion Spray Voltage | 5000 V[12] |
| Curtain Gas | 30 psi[12] |
| Collision Gas | 4 psi[12] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Conivaptan | 535.3 | 170.1 |
| This compound | 539.3 | 170.1 |
Note: The precursor ion for this compound will be shifted by +4 m/z units compared to Conivaptan. The product ion may remain the same if the deuterium atoms are not on the fragmented portion of the molecule.
Method Validation Summary
The described method has been validated according to regulatory guidelines.[13] The key performance characteristics are summarized below.
Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 1 - 500 ng/mL[9][10] |
| Correlation Coefficient (r) | > 0.99[12] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[12] |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Intra-batch Accuracy (%) |
| LLOQ | 1 | ≤ 5.7 | ≤ 6.8 | 0.5 - 1.1 |
| Low | 3 | ≤ 5.7 | ≤ 6.8 | 0.5 - 1.1 |
| Medium | 35 | ≤ 5.7 | ≤ 6.8 | 0.5 - 1.1 |
| High | 350 | ≤ 5.7 | ≤ 6.8 | 0.5 - 1.1 |
| Data derived from a similar validated method.[9] |
Recovery and Matrix Effect
| Parameter | Conivaptan | Internal Standard (IS) |
| Extraction Recovery | 94.2 - 101.1%[11] | 94.7%[11] |
| Matrix Effect | 94.9 - 97.0%[11] | 105.5%[11] |
Conclusion
The protein precipitation method using a deuterated internal standard provides a simple, rapid, and reliable approach for the quantification of Conivaptan in human plasma. The method demonstrates excellent sensitivity, accuracy, and precision, making it well-suited for high-throughput bioanalysis in a research setting. The use of a deuterated internal standard is critical for mitigating the variability associated with sample preparation and matrix effects, thereby ensuring the generation of high-quality data.
References
- 1. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. norlab.com [norlab.com]
- 8. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
Application Note: Mass Transition Optimization for Conivaptan-d4 in MRM Mode
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, used in the treatment of euvolemic and hypervolemic hyponatremia.[1][2][3][4] Accurate quantification of Conivaptan in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the preferred method for such analyses due to its high sensitivity and selectivity.[5][6][7] The use of a stable isotope-labeled internal standard, such as Conivaptan-d4, is essential for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing.[5][6]
This application note provides a detailed protocol for the optimization of MRM transitions for this compound, a deuterated analog of Conivaptan often used as an internal standard.[5][6] The process involves systematic optimization of precursor and product ion selection, as well as collision energy (CE) and other mass spectrometer parameters to ensure the most robust and sensitive quantification method.
Experimental Protocols
Materials and Reagents
-
Conivaptan standard
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
-
An appropriate HPLC column (e.g., C18 reversed-phase).
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Conivaptan and this compound in methanol.
-
Working Solutions (1 µg/mL): Dilute the stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for infusion.
Mass Spectrometer Optimization Workflow
The optimization of MRM parameters is a critical step in developing a robust quantitative LC-MS/MS method.[8] The following protocol outlines the systematic optimization of this compound using direct infusion.
-
Infuse the this compound working solution (1 µg/mL) into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in full scan mode in the positive ionization setting.
-
Identify the protonated molecular ion [M+H]⁺ for this compound. The expected m/z will be approximately 4 units higher than that of Conivaptan (C₃₂H₂₆N₄O₂; molecular weight ≈ 498.6 g/mol ), so the expected [M+H]⁺ for this compound (C₃₂H₂₂D₄N₄O₂) will be around m/z 503.6.
-
Set the mass spectrometer to product ion scan mode.
-
Select the determined precursor ion of this compound in the first quadrupole (Q1).
-
Ramp the collision energy (e.g., from 10 to 50 eV) in the collision cell (Q2) to induce fragmentation.
-
Scan the third quadrupole (Q3) to detect the resulting product ions.
-
Identify the most intense and stable product ions for MRM analysis. Ideally, select at least two product ions: one for quantification (quantifier) and one for confirmation (qualifier).[8]
-
Set the mass spectrometer to MRM mode.
-
For each selected precursor-product ion transition, create an experiment where the collision energy is ramped over a range (e.g., 5 to 45 eV in 2 eV increments).
-
Monitor the intensity of the product ion at each collision energy value.
-
Plot the ion intensity as a function of collision energy to determine the optimal value that yields the highest signal for each transition.
Data Presentation
The following tables summarize the known parameters for Conivaptan and provide a template for the data that will be generated for this compound during the optimization process.
Table 1: Known Mass Spectrometer Parameters for Conivaptan
| Parameter | Value | Reference |
| Ionization Mode | Positive ESI | [9] |
| Precursor Ion (m/z) | 535.2 | [9] |
| Product Ion (m/z) | 158.2 | [9] |
| Source Temperature | 450 °C | [9] |
| Nebulizer Gas | 50 psi | [9] |
| Turbo Gas | 50 psi | [9] |
| Curtain Gas | 30 psi | [9] |
| Ion Spray Voltage | 5000 V | [9] |
Table 2: Template for Optimized MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Optimal Collision Energy (eV) | Product Ion (m/z) - Qualifier | Optimal Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
Visualizations
The following diagrams illustrate the workflow for the mass transition optimization of this compound.
Conclusion
This application note provides a comprehensive protocol for the optimization of MRM transitions for this compound, a critical internal standard for the accurate quantification of Conivaptan. By following the systematic workflow of precursor ion selection, product ion identification, and collision energy optimization, researchers can develop a highly sensitive and robust LC-MS/MS method. The successful implementation of this protocol will enable reliable data generation for pharmacokinetic studies and other applications in drug development.
References
- 1. Conivaptan - Wikipedia [en.wikipedia.org]
- 2. conivaptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Conivaptan and Conivaptan-d4 in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Conivaptan and its deuterated internal standard (IS), Conivaptan-d4, in human plasma. The method utilizes a rapid gradient elution program, enabling a short analysis time of 4.0 minutes.[1][2][3][4] Sample preparation is streamlined using a simple protein precipitation technique. This method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput pharmacokinetic studies in clinical and research settings.
Introduction
Conivaptan is a dual antagonist of the arginine vasopressin V1A and V2 receptors, approved for the intravenous treatment of euvolemic and hypervolemic hyponatremia.[1] Accurate and reliable quantification of Conivaptan in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of the bioanalytical method by compensating for matrix effects and variations in sample processing.[4][5][6] This application note provides a detailed protocol for the separation and quantification of Conivaptan and this compound using a gradient elution HPLC method coupled with tandem mass spectrometry.
Experimental Protocol
Materials and Reagents
-
Conivaptan and this compound reference standards
-
HPLC grade acetonitrile and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (blank)
Instrumentation
-
HPLC System: Agilent 1100 HPLC system or equivalent[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 x 50 mm)[1][2][3][4]
Sample Preparation
-
Pipette 100 μL of plasma sample (calibrations, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.[1]
-
Add 20 μL of the internal standard working solution (this compound, 100 ng/mL).
-
Vortex the mixture for 10 seconds.[1]
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and then centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in acetonitrile:water (10:90, v/v)[1][2]
-
Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in acetonitrile:water (90:10, v/v)[1][2]
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 20°C[4]
-
Injection Volume: Not specified in the source, a typical injection volume is 5-10 µL.
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.1 | 90 | 10 |
| 0.1 - 1.5 | 90 → 10 | 10 → 90 |
| 1.5 - 2.5 | 10 | 90 |
| 2.5 - 2.6 | 10 → 90 | 90 → 10 |
| 2.6 - 4.0 | 90 | 10 |
| Table 1: Gradient Elution Program for the Separation of Conivaptan and this compound.[1][2] |
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI)[1][2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
The specific mass transitions (m/z) for Conivaptan and this compound should be optimized on the specific mass spectrometer being used.
Results and Discussion
This method was validated for linearity, precision, accuracy, recovery, and matrix effect. The assay was found to be linear over the concentration range of 1–500 ng/mL.[1][2][3]
Method Validation Summary
| Parameter | Result |
| Linearity Range | 1–500 ng/mL[1][2][3] |
| Intra-batch Accuracy | 0.5–1.1%[1][2][3] |
| Intra-batch Precision (RSD) | ≤5.7%[1][2][3] |
| Inter-batch Precision (RSD) | ≤6.8%[1][2][3] |
| Extraction Recovery | 94.2–100.5%[1][2][3] |
| Matrix Effect | 94.9–97.0%[1][2][3] |
| Table 2: Summary of Method Validation Parameters.[1][2][3] |
The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for any variability during sample preparation and analysis.[4] The gradient elution program provides a rapid and efficient separation of Conivaptan and its internal standard from endogenous plasma components, with a total run time of only 4.0 minutes.[1][2]
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Conivaptan analysis.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Conivaptan in human plasma. The use of a deuterated internal standard and a fast gradient elution makes this method highly suitable for high-throughput bioanalysis in support of clinical and preclinical pharmacokinetic studies. The detailed protocol and validated performance characteristics demonstrate the robustness of this application for its intended purpose.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Optimal Mobile Phase Composition for the Separation of Conivaptan Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conivaptan, a non-peptide dual arginine vasopressin (AVP) V1A and V2 receptor antagonist, is a chiral molecule. The stereoisomers of chiral drugs can exhibit different pharmacological and toxicological profiles, making their separation and characterization crucial during drug development and for quality control. This application note provides a detailed protocol for the development of an optimal mobile phase composition for the successful separation of Conivaptan isomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The recommended approach is based on the analysis of structurally similar compounds, particularly other benzazepine derivatives and vasopressin antagonists.
Introduction
The separation of enantiomers is a critical aspect of pharmaceutical analysis. Regulatory agencies often require the characterization of individual stereoisomers of a drug substance. Conivaptan possesses a chiral center, and therefore, exists as a pair of enantiomers. Developing a robust and efficient analytical method for their separation is essential for ensuring the safety and efficacy of the final drug product. This document outlines a systematic approach to selecting an appropriate chiral stationary phase and optimizing the mobile phase composition to achieve baseline separation of Conivaptan isomers.
Recommended Chiral Stationary Phase
Based on the successful chiral separation of structurally related benzazepine derivatives and other nitrogen-containing heterocyclic compounds, polysaccharide-based chiral stationary phases are highly recommended. Specifically, Chiralpak® AD , an amylose-based CSP, has demonstrated broad applicability for such separations.
Table 1: Recommended Chiral Stationary Phase
| Parameter | Specification |
| Stationary Phase | Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) |
| Particle Size | 5 µm |
| Column Dimensions | 250 mm x 4.6 mm i.d. |
Experimental Protocols
This section details the protocols for preparing the mobile phase and the sample, along with the proposed HPLC method parameters. A systematic approach to mobile phase screening and optimization is also provided.
Materials and Reagents
-
Conivaptan racemic standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
HPLC grade Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), analytical grade
-
Diethylamine (DEA), analytical grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or equivalent
Sample Preparation
-
Prepare a stock solution of racemic Conivaptan in a suitable solvent (e.g., Methanol or a mixture of the initial mobile phase) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters (Starting Conditions)
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV detector |
| Column | Chiralpak® AD, 250 x 4.6 mm, 5 µm |
| Mobile Phase | See Mobile Phase Screening Protocol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Mobile Phase Screening and Optimization Protocol
A multi-modal screening approach is recommended to identify the optimal mobile phase for the separation of Conivaptan isomers. Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO) modes should be evaluated.
1. Normal Phase (NP) Screening:
Normal phase chromatography often provides excellent selectivity on polysaccharide-based CSPs.
-
Initial Mobile Phase: A mixture of n-Hexane and an alcohol (Isopropanol or Ethanol).
-
Procedure:
-
Start with a mobile phase composition of n-Hexane/IPA (90:10, v/v).
-
If no separation or poor resolution is observed, systematically vary the percentage of the alcohol modifier (e.g., in steps of 5%).
-
Evaluate the effect of different alcohols (e.g., compare IPA with EtOH).
-
To improve peak shape for the basic Conivaptan molecule, consider adding a small amount of a basic additive like Diethylamine (DEA) (e.g., 0.1%).
-
2. Reversed-Phase (RP) Screening:
Reversed-phase conditions are compatible with mass spectrometry and use less hazardous solvents.
-
Initial Mobile Phase: A mixture of Acetonitrile and an aqueous buffer.
-
Procedure:
-
Start with a mobile phase of ACN/Water (50:50, v/v).
-
To improve peak shape and control ionization, add an acidic modifier. A common choice is Trifluoroacetic acid (TFA) at a concentration of 0.1%.
-
Adjust the ratio of ACN to the aqueous phase to optimize retention and resolution.
-
3. Polar Organic (PO) Screening:
Polar organic mode can offer unique selectivity.
-
Initial Mobile Phase: Pure Methanol or Acetonitrile, or a mixture of the two.
-
Procedure:
-
Begin with 100% Methanol as the mobile phase.
-
Evaluate 100% Acetonitrile.
-
Test various mixtures of Methanol and Acetonitrile.
-
Similar to other modes, acidic or basic additives (0.1% TFA or DEA) can be incorporated to enhance peak shape and selectivity.
-
Data Presentation
The following tables summarize potential mobile phase compositions to be screened and provide a template for recording the results.
Table 2: Normal Phase Screening Compositions and Expected Observations
| Mobile Phase Composition (v/v/v) | Additive | Expected Observation |
| n-Hexane / IPA (95:5) | None | May result in long retention times. |
| n-Hexane / IPA (90:10) | None | A good starting point for resolution. |
| n-Hexane / IPA (80:20) | None | Shorter retention times, may affect resolution. |
| n-Hexane / EtOH (90:10) | None | Alternative alcohol modifier, may change selectivity. |
| n-Hexane / IPA / DEA (90:10:0.1) | 0.1% DEA | Improved peak shape and potentially better resolution. |
Table 3: Reversed-Phase and Polar Organic Screening Compositions and Expected Observations
| Mode | Mobile Phase Composition (v/v/v) | Additive | Expected Observation |
| RP | ACN / Water (40:60) | 0.1% TFA | Good starting point for retention in RP mode. |
| RP | ACN / Water (60:40) | 0.1% TFA | Shorter retention times. |
| PO | Methanol (100%) | None | May provide unique selectivity. |
| PO | Acetonitrile (100%) | None | Alternative polar organic solvent. |
| PO | Methanol / ACN (50:50) | 0.1% TFA | A mixture to fine-tune selectivity. |
Visualization of Experimental Workflow
The following diagram illustrates the systematic workflow for optimizing the mobile phase composition for the chiral separation of Conivaptan isomers.
Caption: Workflow for mobile phase optimization.
Conclusion
This application note provides a comprehensive strategy for developing a robust HPLC method for the chiral separation of Conivaptan isomers. By systematically screening different mobile phase modes (Normal Phase, Reversed-Phase, and Polar Organic) on a polysaccharide-based chiral stationary phase such as Chiralpak® AD, an optimal separation can be achieved. The detailed protocols and tables provided herein serve as a valuable guide for researchers and scientists in the pharmaceutical industry to ensure the stereochemical purity of Conivaptan.
Application Note: Quantitation of Conivaptan in Urine Using Isotope Dilution LC-MS/MS
**Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Conivaptan in human urine. The method utilizes Conivaptan-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.[1] The protocol described herein is adapted from validated methods for Conivaptan analysis in human plasma and provides a solid foundation for researchers to implement this assay in a urine matrix.[2][3][4][5][6]
Introduction
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[7] It is approved for the intravenous treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients.[7][8] By blocking the V2 receptor in the renal collecting ducts, Conivaptan induces aquaresis, the electrolyte-sparing excretion of free water, leading to an increase in serum sodium concentrations.[7][9]
Pharmacokinetic studies of Conivaptan are crucial for optimizing dosing regimens, especially in specific patient populations such as those with hepatic impairment.[10][11] While plasma concentrations are commonly measured, urine analysis provides valuable information on the renal excretion of the drug. This application note presents a detailed protocol for the quantitation of Conivaptan in urine using this compound as an internal standard to correct for matrix effects and variability in sample processing and instrument response. The use of a stable isotope-labeled internal standard is a well-established strategy to improve the accuracy and precision of quantitative LC-MS/MS assays.[2][3][5][6]
Experimental
-
Conivaptan reference standard (≥98% purity)
-
This compound (Internal Standard, IS) (≥98% purity)[2][5][6]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human urine (drug-free) for calibration standards and quality controls
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Conivaptan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Conivaptan reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Conivaptan Working Solutions: Prepare a series of working solutions by serially diluting the Conivaptan stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike into the urine matrix to create calibration standards and quality control (QC) samples.[2]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[2]
A "dilute-and-shoot" approach is recommended for urine samples to minimize matrix effects while maintaining a simple workflow.
-
Allow frozen urine samples to thaw completely at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of urine sample, calibration standard, or QC sample.
-
Add 50 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 400 µL of a 50:50 (v/v) acetonitrile/water mixture.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
The following conditions are adapted from published methods for plasma analysis and should be optimized for your specific instrumentation.[2][3][4]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm)[2][4] |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water[2] |
| Mobile Phase B | 0.1% Formic Acid and 5 mM Ammonium Formate in Acetonitrile:Water (9:1)[2] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | As described in the original plasma method[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Conivaptan) | To be optimized (refer to literature for plasma) |
| MRM Transition (this compound) | To be optimized (refer to literature for plasma) |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
Method Validation
While a full validation was not performed for this application note, the following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA) before analyzing study samples. The data presented below is from a validated method for human plasma and serves as a performance reference.[2][4]
Table 3: Summary of Quantitative Data (from Human Plasma Analysis)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL[3][4] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-batch Accuracy | 0.5 - 1.1%[4] |
| Inter-batch Accuracy | Within ±15% of nominal concentration |
| Intra-batch Precision (%RSD) | ≤ 5.7%[4] |
| Inter-batch Precision (%RSD) | ≤ 6.8%[4] |
| Extraction Recovery | 94.2 - 100.5%[4] |
| Matrix Effect | 94.9 - 97.0%[4] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[3][4] |
Workflow Diagrams
Caption: Experimental workflow for the quantitation of Conivaptan in urine.
Conclusion
This application note provides a detailed protocol for the determination of Conivaptan in human urine using a robust and sensitive LC-MS/MS method with this compound as the internal standard. The simple "dilute-and-shoot" sample preparation procedure and the specificity of tandem mass spectrometry make this method well-suited for high-throughput analysis in a research or clinical setting. Researchers should perform a full method validation to ensure its performance for their specific application.
References
- 1. veeprho.com [veeprho.com]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. akjournals.com [akjournals.com]
- 7. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conivaptan: a step forward in the treatment of hyponatremia? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics of conivaptan use in patients with severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of conivaptan use in patients with severe hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Conivaptan-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the utilization of Conivaptan-d4 as a critical tool in drug metabolism studies. The focus is on its application as an internal standard for the accurate quantification of Conivaptan in biological matrices and its use in cytochrome P450 (CYP) inhibition assays.
Introduction to Conivaptan and its Metabolism
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1] It is primarily used to treat euvolemic and hypervolemic hyponatremia.[2][3] The metabolism of Conivaptan is almost exclusively carried out by the cytochrome P450 enzyme CYP3A4 in the liver.[1][4][5][6] Conivaptan is also a potent inhibitor of CYP3A4, which can lead to significant drug-drug interactions when co-administered with other drugs metabolized by this enzyme.[5][6] This characteristic makes the study of its metabolic profile and inhibitory potential crucial in drug development.
The Role of Deuterated Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), deuterated internal standards like this compound are indispensable.[7][8][9] These standards are chemically identical to the analyte of interest but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium.[7] This mass difference allows for their distinction by the mass spectrometer.
Key advantages of using this compound include: [7][8][9][10]
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, it allows for accurate normalization of the signal.
-
Compensation for Sample Preparation Variability: Losses can occur during extraction and other sample handling steps. By adding a known amount of the internal standard at the beginning of the process, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification despite these losses.
-
Improved Assay Robustness and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the bioanalytical method.
Application 1: Quantification of Conivaptan in Biological Matrices using LC-MS/MS
This protocol outlines a method for the quantification of Conivaptan in human plasma using this compound as an internal standard. This is a critical component of pharmacokinetic studies.
Experimental Workflow
Caption: Workflow for the quantification of Conivaptan in plasma.
Detailed Protocol
1. Materials and Reagents:
-
Conivaptan standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Conivaptan and this compound in a suitable organic solvent (e.g., acetonitrile/water 1:1 v/v).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Conivaptan.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of this compound.
3. Sample Preparation:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add a specified amount of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,980 x g) for 10 minutes at 4°C.[11]
-
Transfer 110 µL of the supernatant to a clean autosampler vial.[11]
-
Add 40 µL of deionized water and vortex.[11]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., Grace Alltima HP C18, 5 µm, 2.1 x 50 mm).[12]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[11]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Conivaptan and the internal standard from matrix components.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.[11]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific parent-to-product ion transitions for Conivaptan and this compound.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Conivaptan to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Conivaptan in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
The following table summarizes typical parameters for an LC-MS/MS method for Conivaptan quantification.
| Parameter | Value | Reference |
| Linearity Range | 1–500 ng/mL | [13] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [13] |
| Intra-batch Precision (RSD%) | ≤5.7% | [13] |
| Inter-batch Precision (RSD%) | ≤6.8% | [13] |
| Intra-batch Accuracy (RE%) | 0.5–1.1% | [13] |
| Extraction Recovery | 94.2–100.5% | [13] |
| Matrix Effect | 94.9–97.0% | [13] |
Application 2: In Vitro CYP3A4 Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory potential of Conivaptan on CYP3A4 activity using human liver microsomes. This compound is used as an internal standard for the quantification of the probe substrate metabolite.
Signaling Pathway
Caption: Inhibition of CYP3A4-mediated metabolism by Conivaptan.
Experimental Protocol
1. Materials and Reagents:
-
Human Liver Microsomes (HLM)
-
Conivaptan
-
CYP3A4 probe substrate (e.g., Midazolam, Testosterone)
-
NADPH regenerating system
-
This compound (or a deuterated metabolite standard)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard) to stop the reaction
2. Assay Procedure:
-
Prepare a series of Conivaptan dilutions in the incubation buffer.
-
In a microcentrifuge tube, pre-incubate the human liver microsomes, the CYP3A4 probe substrate, and either Conivaptan or vehicle control for a short period at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding ice-cold acetonitrile containing the appropriate internal standard (e.g., deuterated metabolite).
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the formation of the metabolite.
3. Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of Conivaptan.
-
Plot the percentage of inhibition against the logarithm of the Conivaptan concentration.
-
Determine the IC50 value, which is the concentration of Conivaptan that causes 50% inhibition of CYP3A4 activity.
Expected Results
Conivaptan is a known potent inhibitor of CYP3A4.[6] The expected outcome of this assay is a dose-dependent decrease in the formation of the probe substrate's metabolite in the presence of increasing concentrations of Conivaptan, leading to a low IC50 value.
| Parameter | Description | Expected Outcome for Conivaptan |
| IC50 | Concentration causing 50% inhibition | Low micromolar or nanomolar range |
| Mechanism of Inhibition | Competitive, non-competitive, or mixed | To be determined by kinetic analysis |
Conclusion
This compound is a vital tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the development of robust and reliable bioanalytical methods for the quantification of Conivaptan. Furthermore, understanding the metabolic pathways and inhibitory potential of Conivaptan, facilitated by such accurate analytical methods, is crucial for predicting and avoiding potential drug-drug interactions, thereby enhancing drug safety and efficacy. The protocols provided herein serve as a comprehensive guide for the application of this compound in these critical studies.
References
- 1. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of intravenous conivaptan in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Conivaptan-d4 Analysis in Electrospray Ionization
Welcome to the technical support center for addressing ion suppression of Conivaptan-d4 in electrospray ionization mass spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your analytical results.[1] In the analysis of biological samples, endogenous components like salts, proteins, and lipids can cause ion suppression.[3]
Q2: I am observing a weak signal for this compound. Could this be due to ion suppression?
A2: A weak signal for this compound can indeed be a symptom of ion suppression.[4] Other potential causes include issues with the ion source, such as contamination or improper settings.[4] Ion suppression occurs when other compounds in the sample compete with this compound for ionization in the ESI source.[5][6]
Q3: How can I confirm that ion suppression is affecting my this compound signal?
A3: A common and effective method to identify ion suppression is a post-column infusion experiment.[7][8] This involves infusing a solution of this compound at a constant rate into the mass spectrometer while injecting a blank matrix sample (a sample prepared without the analyte) onto the LC column.[7] A drop in the baseline signal at a specific retention time indicates the elution of matrix components that are suppressing the ionization of this compound.[7]
Q4: What are the most common sources of ion suppression in bioanalytical methods?
A4: Common sources of ion suppression in bioanalytical methods include:
-
Endogenous matrix components: Phospholipids, proteins, and salts from biological samples like plasma or urine are frequent culprits.[3]
-
Exogenous components: Anticoagulants, dosing vehicles, and co-administered medications can also interfere.[3]
-
Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and some ion-pairing agents like trifluoroacetic acid (TFA) can cause suppression.[9][10] It is generally recommended to use volatile additives like formic acid at low concentrations.[10]
-
High concentrations of the analyte or other sample components: At high concentrations, competition for the available charge on ESI droplets can lead to suppression.[5]
Q5: A recent publication mentioned "no matrix effects" for their Conivaptan and this compound analysis. Why am I still experiencing issues?
A5: The degree of ion suppression is highly dependent on the specific sample matrix, the sample preparation method, and the chromatographic conditions used.[3][11] While a particular method might show minimal matrix effects for Conivaptan and its deuterated internal standard, variations in your sample population (e.g., patient to patient variability), sample collection, or slight differences in your analytical method can lead to the observation of ion suppression.[12] Therefore, it is crucial to evaluate matrix effects during your own method development and validation.[13]
Troubleshooting Guides
Problem: Low or inconsistent signal intensity for this compound.
This guide will walk you through a systematic approach to troubleshoot and mitigate ion suppression affecting your this compound signal.
Step 1: Assess the Presence of Ion Suppression
-
Action: Perform a post-column infusion experiment as described in the FAQs.
-
Expected Outcome: This will confirm if and when ion suppressing agents are eluting from your column.
Step 2: Optimize Sample Preparation
-
Rationale: The most effective way to combat ion suppression is to remove the interfering components before analysis.[5][14]
-
Recommended Actions:
-
Protein Precipitation (PPT): A simple and common technique. Acetonitrile is often used for Conivaptan analysis and can provide high recovery and a relatively clean matrix.[15][16]
-
Liquid-Liquid Extraction (LLE): Can offer a cleaner extract than PPT by partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): Provides a more selective cleanup and can significantly reduce matrix effects.[8][14]
-
Step 3: Enhance Chromatographic Separation
-
Rationale: If interfering components co-elute with this compound, modifying the chromatography to separate them can resolve the suppression.[7]
-
Recommended Actions:
-
Gradient Optimization: Adjust the gradient slope or the composition of the mobile phases to improve the resolution between this compound and matrix interferences. A study on Conivaptan successfully used a gradient with 0.1% formic acid and 5 mM ammonium formate in acetonitrile/water.[15][17]
-
Column Chemistry: Consider using a different column chemistry (e.g., embedded polar group) that may offer different selectivity for the interfering compounds.
-
Flow Rate Reduction: Lowering the flow rate can sometimes reduce ion suppression.[5]
-
Step 4: Adjust Mass Spectrometer and Ion Source Parameters
-
Rationale: Optimizing the ESI source conditions can sometimes improve the ionization of the target analyte in the presence of suppressors.
-
Recommended Actions:
-
Ionization Polarity: While Conivaptan is typically analyzed in positive ion mode, switching to negative ion mode (if the molecule is amenable) can sometimes reduce interferences as fewer compounds ionize in negative mode.[2][5]
-
Ion Source Type: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can be beneficial as APCI is generally less susceptible to ion suppression.[6][12]
-
Source Parameters: Experiment with parameters like nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage.[10]
-
Step 5: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Rationale: this compound is a SIL-IS. A key advantage of using a SIL-IS is its ability to compensate for matrix effects.[1][18] Since this compound has nearly identical physicochemical properties to Conivaptan, it will experience the same degree of ion suppression.[1] This allows for accurate quantification based on the analyte-to-IS ratio, even if the absolute signal intensity varies.[1]
-
Action: Ensure that this compound is added to all samples, calibrators, and quality controls at a consistent concentration early in the sample preparation process.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting ion suppression of this compound.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid)
-
Syringe pump
-
T-connector
-
Blank, extracted biological matrix (e.g., plasma, urine) prepared using your standard protocol.
Procedure:
-
Set up the LC system with your analytical column and mobile phases for Conivaptan analysis.
-
Disconnect the LC flow from the MS ion source.
-
Connect the syringe pump containing the this compound standard solution to the MS ion source via the T-connector.
-
Infuse the this compound solution at a constant flow rate (e.g., 10 µL/min) and acquire data in MRM mode for the this compound transition. You should observe a stable, continuous signal.
-
Once a stable baseline is achieved, connect the LC flow to the other inlet of the T-connector, so that the column effluent combines with the infused standard before entering the ion source.
-
Inject the blank, extracted matrix sample onto the LC column and start the chromatographic run.
-
Monitor the this compound signal throughout the run. Any significant drop in the signal intensity indicates ion suppression at that retention time.
Post-Column Infusion Setup Diagram
Caption: Diagram of a post-column infusion experimental setup.
Protocol 2: Sample Preparation using Protein Precipitation
Objective: To prepare a plasma sample for Conivaptan analysis using a simple and effective protein precipitation method.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Acetonitrile (HPLC grade), chilled
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add a specified amount of this compound internal standard working solution.
-
Add 300 µL of chilled acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen if concentration is needed, or inject directly into the LC-MS/MS system. If evaporated, reconstitute the residue in a suitable mobile phase.
Quantitative Data
Table 1: Published Mass Spectrometry Parameters for Conivaptan and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Conivaptan (Quantitation) | 499.4 | 300.0 | 65 | 35 |
| Conivaptan (Qualification) | 499.4 | 181.0 | 65 | 35 |
| This compound (IS) | 503.4 | 181.0 | 80 | 52 |
Data sourced from a study by Zhang et al. (2025).[15][17]
Table 2: Example LC Gradient for Conivaptan Analysis
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0.0 - 0.1 | 90 | 10 | 0.4 |
| 0.1 - 1.5 | 90 → 10 | 10 → 90 | 0.4 |
| 1.5 - 2.5 | 10 | 90 | 0.4 |
| 2.5 - 2.6 | 10 → 90 | 90 → 10 | 0.4 |
| 2.6 - 4.0 | 90 | 10 | 0.4 |
Solvent A: 0.1% formic acid and 5 mM ammonium formate in 90:10 water:acetonitrile.[15][17] Solvent B: 0.1% formic acid and 5 mM ammonium formate in 10:90 water:acetonitrile.[15][17] This is an example, and the gradient should be optimized for your specific column and system.[15][17]
Table 3: Reported Performance of an LC-MS/MS Method for Conivaptan using this compound
| Parameter | Conivaptan | This compound (IS) |
| Extraction Recovery | 94.2% - 101.1% | 94.7% |
| Matrix Effect | 94.9% - 97.0% | 105.5% |
A matrix effect value close to 100% indicates minimal ion suppression or enhancement under the tested conditions.[16][17] Data sourced from a study by Zhang et al. (2025).[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 15. akjournals.com [akjournals.com]
- 16. akjournals.com [akjournals.com]
- 17. akjournals.com [akjournals.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Con-ivaptan-d4 for Pharmacokinetic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Conivaptan-d4 as an internal standard in pharmacokinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a pharmacokinetic assay?
A1: this compound is a deuterated form of Conivaptan, meaning some hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] This subtle increase in mass allows a mass spectrometer to distinguish it from the unlabeled Conivaptan.[2] In pharmacokinetic assays, it serves as an internal standard (IS). An IS is added at a known concentration to all samples (including calibration standards and quality controls) at the beginning of the sample preparation process.[2] Because this compound is chemically almost identical to Conivaptan, it experiences similar variations during sample extraction, handling, and analysis.[1][2] This allows for the correction of potential errors, such as ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification of Conivaptan.[2][3]
Q2: What is a typical starting concentration for this compound in a plasma-based assay?
A2: The optimal concentration of an internal standard should be consistent across all samples and ideally provide a response similar to the analyte in the middle of the calibration curve.[4] For a Conivaptan assay with a calibration curve ranging from 1–500 ng/mL, a this compound working solution concentration of 100 ng/mL has been successfully used.[5][6] This provides a stable and reproducible signal for normalization.
Q3: My this compound signal is too low. What are the potential causes and solutions?
A3: Low signal intensity for your internal standard can compromise the accuracy and precision of your assay. Several factors could be responsible:
-
Degradation: Ensure that your stock and working solutions are stored properly, typically at -28°C or lower, to prevent degradation.[5]
-
Poor Extraction Recovery: The sample preparation method may not be optimal for Conivaptan. Protein precipitation with acetonitrile is a common and effective method for Conivaptan and its deuterated internal standard.[7][8]
-
Ion Suppression: Components from the biological matrix can co-elute with this compound and suppress its ionization in the mass spectrometer.[9] To mitigate this, ensure efficient chromatographic separation.
-
Mass Spectrometer Settings: The mass spectrometer parameters may not be optimized for this compound. Refer to the table below for typical optimized parameters.
Q4: I'm observing high variability in my results. How can I troubleshoot this?
A4: High variability can stem from several sources in the analytical workflow. Here are some key areas to investigate:
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting of the internal standard, sample matrix, and extraction solvents. Automation can help minimize this variability.
-
Matrix Effects: Variability between different lots of biological matrix can lead to inconsistent ion suppression or enhancement. Using a deuterated internal standard like this compound helps to compensate for these effects as it is affected similarly to the analyte.[2][3]
-
Instrument Instability: Check for fluctuations in the LC pump flow rate, column temperature, and mass spectrometer performance. Regular maintenance and calibration are crucial.
Troubleshooting Guides
Issue: Poor Peak Shape for Conivaptan and this compound
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | An acidic mobile phase is often used to promote protonation for positive ion mode ESI.[10] A mobile phase consisting of 0.1% formic acid and 5 mM ammonium formate in an acetonitrile-water gradient has been shown to be effective.[6][7] |
| Column Degradation | Very low pH of the mobile phase can degrade the column over time.[9] Ensure the pH is within the column's recommended operating range. If the column is old or has been used extensively, replacement may be necessary. |
| Sample Solvent Effects | If the sample is reconstituted in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to match the reconstitution solvent to the initial mobile phase conditions as closely as possible. |
Issue: Carry-over of Conivaptan or this compound
| Potential Cause | Troubleshooting Steps |
| Injector Contamination | Implement a robust needle wash protocol using a strong organic solvent. Injecting blank samples after high concentration samples can help assess and mitigate carry-over. |
| LC System Contamination | If carry-over persists, parts of the LC system such as the injection port, rotor seal, or column may be contaminated. A systematic cleaning or replacement of these components may be required. |
Quantitative Data Summary
Table 1: Recommended Concentrations for Conivaptan and this compound Solutions
| Solution Type | Compound | Concentration | Solvent | Storage |
| Stock Solution | Conivaptan | 1,000 µg/mL | DMSO-methanol (1:1, v/v) | -28 °C |
| Stock Solution | This compound | 1,000 µg/mL | DMSO-methanol (1:1, v/v) | -28 °C |
| Calibration Working Solutions | Conivaptan | 20 - 10,000 ng/mL | Acetonitrile-water (1:1, v/v) | -28 °C |
| QC Working Solutions | Conivaptan | 20 - 7,000 ng/mL | Acetonitrile-water (1:1, v/v) | -28 °C |
| IS Working Solution | This compound | 100 ng/mL | Acetonitrile-water (1:1, v/v) | -28 °C |
Data compiled from a validated LC-MS/MS method for Conivaptan in human plasma.[5]
Table 2: Optimized LC-MS/MS Parameters for Conivaptan and this compound
| Parameter | Setting |
| LC Column | Grace Alltima HP C18 (5 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM ammonium formate in acetonitrile-water (1:9) |
| Mobile Phase B | 0.1% Formic acid and 5 mM ammonium formate in acetonitrile-water (9:1) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Source Temperature | 450 °C |
| Ion Spray Voltage | 5000 V |
| MRM Transition (Conivaptan) | 499.4 → 300.0 (Quantitation) |
| MRM Transition (this compound) | 503.4 → 181.0 |
These parameters are a starting point and may require further optimization based on your specific instrumentation.[6][11]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (1,000 µg/mL):
-
Working Solution Preparation:
-
Calibration Working Solutions: Serially dilute the Conivaptan stock solution with an acetonitrile-water solution (1:1, v/v) to prepare working solutions at concentrations of 10,000, 8,000, 2,000, 500, 100, 40, and 20 ng/mL.[5]
-
Quality Control (QC) Working Solutions: Prepare separate dilutions of the Conivaptan stock solution to achieve concentrations of 7,000, 700, 60, and 20 ng/mL.[5]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with an acetonitrile-water solution (1:1, v/v) to prepare a working solution of 100 ng/mL.[5]
-
Store all working solutions at -28°C until use.[5]
-
Protocol 2: Protein Precipitation for Plasma Sample Preparation
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of the plasma sample, calibration standard, or QC into the appropriately labeled tube.
-
Add a specific volume of the this compound internal standard working solution to each tube.
-
Add a sufficient volume of acetonitrile to precipitate the plasma proteins.[7]
-
Vortex each tube thoroughly for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the final reconstituted sample to autosampler vials for LC-MS/MS analysis.
Visualizations
Caption: Experimental Workflow for a Pharmacokinetic Assay.
Caption: Troubleshooting Low Internal Standard Signal.
Caption: Interdependencies in Assay Performance.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. youtube.com [youtube.com]
- 5. akjournals.com [akjournals.com]
- 6. akjournals.com [akjournals.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Conivaptan-d4 Carry-over in LC-MS/MS Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carry-over of Conivaptan-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) systems.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing significant carry-over of this compound in my blank injections. What are the likely causes?
A1: Carry-over of this compound is often attributed to its physicochemical properties, namely its hydrophobicity (LogP ~6.3) and low aqueous solubility (0.15 mg/mL at 23°C).[1][2] These characteristics cause it to adsorb to various surfaces within the LC-MS/MS system. The most common sources of carry-over include:[3][4]
-
Autosampler: The injection needle, sample loop, and valve rotor seals are primary sites for analyte adsorption.[3]
-
LC Column: The column, including the frits and the stationary phase, can retain the analyte, which then bleeds into subsequent runs.[3]
-
Transfer Lines and Fittings: Any tubing or connection in the flow path can be a source of carry-over.
-
Mass Spectrometer Ion Source: Over time, the ion source can become contaminated, leading to persistent background signals.[3]
Q2: How can I systematically identify the source of the this compound carry-over in my system?
A2: A systematic approach is crucial to pinpoint the source of carry-over. Follow the workflow below to isolate the contaminated component.
Q3: What are the most effective wash solvents for minimizing this compound carry-over?
A3: Due to its hydrophobic nature, a strong organic solvent is necessary to effectively remove this compound from the system. A single solvent may not be sufficient, and a combination of solvents with different polarities is often more effective. Consider the following recommendations for your autosampler wash solution.
| Wash Solvent Composition | Effectiveness | Rationale |
| 100% Acetonitrile or Methanol | Moderate | Good for general rinsing but may not be strong enough for significant carry-over. |
| 50:50 (v/v) Acetonitrile:Isopropanol | High | The addition of isopropanol increases the solvent strength for hydrophobic compounds. |
| 50:50 (v/v) Methanol:Acetonitrile with 0.1% Formic Acid | High | The acid can help to disrupt ionic interactions with metal surfaces in the flow path. |
| Dimethyl sulfoxide (DMSO) | Very High | DMSO is a very strong solvent for many organic compounds and can be highly effective in a cleaning procedure, followed by a thorough rinse with a miscible solvent like isopropanol or acetonitrile.[5] |
Q4: What is a good deep cleaning protocol for my LC system if I suspect significant this compound contamination?
A4: For persistent carry-over, a deep cleaning of the system is recommended. The following is a general protocol that can be adapted to your specific instrument. Always consult your instrument's manual before performing maintenance.
-
System Flush:
-
Disconnect the column and mass spectrometer.
-
Replace the column with a union.
-
Flush the entire LC system (including the injector and sample loop) with a sequence of solvents. A common and effective sequence is:
-
Isopropanol (at least 20 column volumes)
-
Methanol (20 column volumes)
-
Water (20 column volumes)
-
Re-equilibrate with your mobile phase.
-
-
-
Injector and Needle Cleaning:
-
Many modern autosamplers have specific cleaning procedures. Refer to your instrument's manual.
-
If manual cleaning is possible, sonicate the needle and other removable parts in a strong solvent like isopropanol or a detergent solution designed for laboratory cleaning, followed by thorough rinsing with clean solvent.
-
-
Column Regeneration:
-
If the column is identified as the source of carry-over, it may be possible to regenerate it.
-
Follow the manufacturer's instructions for column cleaning. A typical procedure for a C18 column involves flushing with progressively stronger organic solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
A1: this compound is a deuterated form of Conivaptan. Conivaptan is a non-peptide antagonist of the vasopressin receptors V1A and V2.[6] In LC-MS/MS analysis, deuterated compounds like this compound are commonly used as internal standards.[6] Because they have a higher mass than the non-deuterated analyte, they can be distinguished by the mass spectrometer while having nearly identical chromatographic behavior and ionization efficiency. This allows for accurate quantification of the analyte of interest.
Q2: What are the key physical and chemical properties of this compound that I should be aware of?
A2: The properties of this compound are very similar to Conivaptan.
| Property | Value | Implication for LC-MS/MS |
| Molecular Formula | C₃₂H₂₂D₄N₄O₂ | The presence of four deuterium atoms increases the mass, allowing it to be used as an internal standard.[6] |
| LogP | ~6.3 | High hydrophobicity, leading to strong retention on reversed-phase columns and a tendency to adsorb to surfaces, causing carry-over.[1] |
| Aqueous Solubility | Very slightly soluble (0.15 mg/mL at 23°C) | Low solubility in water necessitates the use of organic solvents for sample preparation and effective cleaning.[1] |
| pKa | Not readily available | The presence of basic nitrogen atoms suggests it will be protonated in acidic mobile phases, which is common for positive mode ESI-MS. |
Q3: How can I prevent this compound carry-over from occurring in the first place?
A3: Proactive measures can significantly reduce the likelihood of carry-over.
-
Optimize the Autosampler Wash: Use a strong and effective wash solvent composition and ensure the wash volume and duration are sufficient.
-
Use Blank Injections: Strategically place blank injections in your sample sequence, especially after high-concentration samples, to monitor for and mitigate carry-over.[4]
-
Method Development: During method development, aim for sharp, symmetrical peaks. Broad peaks can be an indication of secondary interactions that may contribute to carry-over.
-
Sample Dilution: If possible, avoid injecting unnecessarily high concentrations of your analyte.
-
Regular Maintenance: Perform regular preventative maintenance on your LC-MS/MS system, including cleaning the ion source and replacing worn seals and tubings.
Experimental Protocols
Protocol 1: Carry-over Evaluation Experiment
This experiment is designed to quantify the extent of carry-over in your LC-MS/MS system.
Materials:
-
This compound standard of a high concentration (e.g., the highest point on your calibration curve).
-
Blank solution (the same matrix as your samples, without the analyte).
-
Your LC-MS/MS system and established analytical method.
Procedure:
-
Equilibrate the LC-MS/MS system with your mobile phase until a stable baseline is achieved.
-
Perform the following injection sequence:
-
Injection 1: Blank solution (to establish a baseline).
-
Injection 2: High-concentration this compound standard.
-
Injection 3: Blank solution.
-
Injection 4: Blank solution.
-
Injection 5: Blank solution.
-
-
Analyze the chromatograms from the blank injections immediately following the high-concentration standard.
-
Calculate the carry-over percentage using the following formula:
Carry-over (%) = (Peak Area in Blank / Peak Area of High-Concentration Standard) * 100
Mandatory Visualizations
References
- 1. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conivaptan - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Conivaptan-d4 Quantification in Hemolyzed Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of hemolyzed plasma on the quantification of Conivaptan-d4.
Frequently Asked Questions (FAQs)
Q1: Can hemolyzed plasma samples be used for the quantification of this compound?
A1: Yes, a validated LC-MS/MS method has demonstrated that Conivaptan can be accurately and precisely quantified in hemolyzed human plasma. The validation study confirmed that hemolysis satisfied the acceptance criteria for the assay.[1][2][3] However, the extent of hemolysis should always be noted, and in cases of severe hemolysis, further investigation or sample recollection may be warranted.
Q2: What is the potential impact of hemolysis on the LC-MS/MS analysis of this compound?
A2: Hemolysis can introduce endogenous components from lysed red blood cells into the plasma, such as hemoglobin, phospholipids, and enzymes.[4] These components can cause a "matrix effect," which may lead to ion suppression or enhancement in the mass spectrometer, potentially affecting the accuracy and precision of the quantification.[5][6] For Conivaptan, a robust LC-MS/MS method using a deuterated internal standard (this compound) has been shown to mitigate these effects.[7]
Q3: How does the use of a deuterated internal standard like this compound help in analyzing hemolyzed samples?
A3: A stable isotope-labeled internal standard, such as this compound, is the ideal choice for LC-MS/MS bioanalysis.[7][8] It is chemically identical to the analyte (Conivaptan) and therefore exhibits similar behavior during sample extraction, chromatography, and ionization. Any matrix effects caused by hemolysis that affect the analyte will likely affect the internal standard to a similar degree. By using the peak area ratio of the analyte to the internal standard for quantification, these effects can be effectively compensated for, leading to more accurate and reliable results.[6]
Q4: What are the acceptance criteria for hemolysis assessment during method validation?
A4: During bioanalytical method validation, the accuracy and precision of quality control (QC) samples prepared in hemolyzed plasma are compared against those prepared in normal plasma. The acceptance criteria are typically that the mean accuracy (relative error, RE%) should be within ±15% of the nominal concentration, and the precision (relative standard deviation, RSD%) should be ≤15%. For the Lower Limit of Quantitation (LLOQ), the accuracy should be within ±20% and precision ≤20%.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound in the presence of hemolyzed plasma.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape or Tailing for Conivaptan or this compound | Matrix Effect: Co-elution of endogenous components from the hemolyzed sample interfering with chromatography. | 1. Optimize Chromatographic Conditions: Adjust the gradient, mobile phase composition, or switch to a different column to improve separation from interfering components.[5] 2. Improve Sample Preparation: Incorporate a more rigorous sample clean-up step (e.g., solid-phase extraction instead of protein precipitation) to remove interfering substances.[9] |
| Inconsistent or Low Internal Standard (this compound) Response | Ion Suppression: High concentrations of interfering compounds from severe hemolysis suppressing the ionization of the internal standard. | 1. Dilute the Sample: Diluting the hemolyzed plasma sample with blank matrix can reduce the concentration of interfering components.[4] Ensure the dilution factor is accounted for in the final concentration calculation. 2. Check for Carryover: Analyze blank samples after injecting a highly hemolyzed sample to ensure no residual interference is present in the system. |
| High Variability in QC Replicates Prepared in Hemolyzed Plasma | Inconsistent Matrix Effect: The degree of hemolysis may vary between QC replicates, leading to inconsistent ion suppression or enhancement. Analyte Instability: Hemolysis can release enzymes that may degrade the analyte. | 1. Standardize Hemolyzed Matrix Preparation: Ensure a consistent and standardized procedure for preparing the hemolyzed plasma used for QC samples. 2. Evaluate Analyte Stability: Perform stability tests of Conivaptan in hemolyzed plasma at relevant storage and processing conditions. |
| Accuracy or Precision Fails Acceptance Criteria | Significant Matrix Effect: The chosen analytical method is not sufficiently robust to handle the interference from the hemolyzed matrix. | 1. Re-evaluate and Optimize the Method: This may involve changes to the sample extraction, chromatographic separation, and mass spectrometry parameters. 2. Use a Different Internal Standard Strategy: While a deuterated IS is ideal, ensure its concentration is appropriate and that it is added at the earliest possible stage of sample preparation. |
Quantitative Data Summary
The following table represents illustrative data that would meet the typical acceptance criteria for a hemolysis effect evaluation as part of a bioanalytical method validation for Conivaptan. The specific data from the published validation of the Conivaptan assay was not available; therefore, this table demonstrates an outcome where the impact of hemolysis is considered acceptable.
Table 1: Illustrative Hemolysis Effect on this compound Quantification
| Quality Control Level | Matrix Type | N | Mean Concentration (ng/mL) | Accuracy (RE%) | Precision (RSD%) | Acceptance Criteria |
| Low QC (3 ng/mL) | Normal Plasma | 6 | 3.03 | +1.0% | 4.5% | RE: ±15%, RSD: ≤15% |
| Hemolyzed Plasma (2%) | 6 | 2.91 | -3.0% | 5.8% | RE: ±15%, RSD: ≤15% | |
| High QC (350 ng/mL) | Normal Plasma | 6 | 355.3 | +1.5% | 2.1% | RE: ±15%, RSD: ≤15% |
| Hemolyzed Plasma (2%) | 6 | 342.7 | -2.1% | 3.3% | RE: ±15%, RSD: ≤15% |
RE% = Relative Error; RSD% = Relative Standard Deviation.
Experimental Protocols
Protocol 1: Preparation of Hemolyzed Plasma
This protocol describes the preparation of hemolyzed plasma for use in method validation and quality control.
-
Blood Collection: Collect fresh human whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Induce Hemolysis: To prepare a 100% hemolyzed stock, subject a portion of the whole blood to at least three freeze-thaw cycles. This is achieved by freezing the blood at -20°C or lower and then thawing it at room temperature.
-
Prepare Hemolyzed Plasma: Centrifuge the lysed whole blood to pellet the red blood cell debris. The resulting red supernatant is the hemolyzed plasma.
-
Create Spiked Samples: Prepare hemolyzed quality control (QC) samples by spiking known concentrations of Conivaptan and this compound into a mixture of blank plasma and hemolyzed plasma. A common concentration for testing is 2% (v/v) hemolyzed plasma in blank plasma.
Protocol 2: LC-MS/MS Quantification of Conivaptan
The following is a summary of the validated LC-MS/MS method for Conivaptan quantification.[1][7]
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at approximately 14,000 x g for 10 minutes at 4°C.
-
-
Sample Dilution and Injection:
-
Transfer 110 µL of the supernatant to an autosampler vial.
-
Add 40 µL of deionized water.
-
Vortex for 30 seconds.
-
Inject 10 µL of the solution into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Grace Alltima HP C18, 5 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in acetonitrile.
-
Gradient Elution: A gradient program is used to separate Conivaptan from endogenous plasma components.
-
-
Mass Spectrometry:
-
Ionization: Positive-mode electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Conivaptan: Q1 499.4 → Q3 300.0 (quantification)
-
This compound (IS): Q1 503.4 → Q3 300.0 (or other appropriate transition)
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Strategies for dealing with hemolyzed samples in regulated LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Conivaptan Analysis in Hyperlipidemic Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with hyperlipidemic samples during the analysis of Conivaptan.
Frequently Asked Questions (FAQs)
Q1: Why are hyperlipidemic samples a concern for Conivaptan analysis?
A1: Hyperlipidemic samples, characterized by high levels of lipids such as triglycerides and cholesterol, can introduce significant matrix effects in LC-MS/MS-based bioanalysis.[1][2] These lipids and their breakdown products can co-elute with Conivaptan, leading to ion suppression or enhancement in the mass spectrometer's ion source.[2] This interference can compromise the accuracy, precision, and sensitivity of the analytical method, resulting in unreliable quantification of Conivaptan.[3]
Q2: What are the visible signs of a hyperlipidemic sample?
A2: Hyperlipidemic plasma or serum often appears cloudy, milky, or turbid due to the high concentration of lipid particles. This visual cue should prompt the analyst to consider specific sample pre-treatment strategies to mitigate potential matrix effects.
Q3: Can a standard protein precipitation (PPT) method effectively handle hyperlipidemic samples for Conivaptan analysis?
A3: While protein precipitation with solvents like acetonitrile or methanol is a simple and common technique, it is often insufficient for removing lipids from hyperlipidemic samples.[1][4] Phospholipids, in particular, are not efficiently removed by PPT and are a major source of matrix effects in LC-MS/MS analysis.[5]
Q4: Is it necessary to use a stable isotope-labeled internal standard (SIL-IS) for Conivaptan analysis in hyperlipidemic samples?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended. An SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization efficiency and improving the accuracy and precision of quantification.[2] However, it's important to note that an SIL-IS may not overcome the loss of sensitivity caused by significant ion suppression.[5]
Q5: How can I assess the extent of matrix effects in my Conivaptan assay?
A5: The post-extraction spike method is a quantitative approach to evaluate matrix effects.[3] This involves comparing the analyte's response in a blank matrix extract spiked with the analyte to the response of the analyte in a neat solution. A significant difference indicates the presence of matrix effects. A qualitative method is the post-column infusion experiment, which can identify regions of ion suppression or enhancement throughout the chromatographic run.[2][3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | High lipid content in the injected sample can foul the analytical column. | - Implement a more rigorous lipid removal step (e.g., LLE or SPE with a lipid-specific sorbent). - Use a guard column and replace it frequently. - Develop a robust column washing method as part of the gradient elution. |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects from sample to sample due to varying lipid content. | - Utilize a validated lipid removal technique that provides consistent performance. - Ensure the use of a suitable stable isotope-labeled internal standard for Conivaptan. - Homogenize samples thoroughly before aliquoting. |
| Low Analyte Recovery | - Conivaptan binding to precipitated lipids. - Inefficient extraction of Conivaptan during liquid-liquid or solid-phase extraction. | - Optimize the extraction solvent and pH for LLE to ensure efficient partitioning of Conivaptan. - For SPE, evaluate different sorbents and elution solvents to maximize Conivaptan recovery while minimizing lipid co-extraction. |
| Signal Suppression (Low Sensitivity) | Co-elution of phospholipids and other lipids with Conivaptan, leading to competition for ionization in the MS source. | - Enhance chromatographic separation to resolve Conivaptan from the majority of interfering lipids. - Employ a more effective lipid removal sample preparation method. - Optimize MS source parameters (e.g., temperature, gas flows) to minimize adduct formation and improve ionization efficiency. |
| Instrument Contamination and Carryover | Buildup of lipids in the autosampler, injection port, and on the analytical column. | - Implement a rigorous wash protocol for the autosampler needle and injection port using a strong organic solvent. - Inject blank samples after high-concentration or known hyperlipidemic samples to check for carryover. - Regularly maintain and clean the MS source. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Lipid Removal in Bioanalysis
| Technique | Lipid Removal Efficiency | Conivaptan Recovery | Throughput | Cost per Sample | Recommendation for Hyperlipidemic Samples |
| Protein Precipitation (PPT) | Low | Good | High | Low | Not recommended as a standalone method due to insufficient lipid removal.[1] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Method Dependent | Moderate | Low to Moderate | A viable option, but requires careful optimization of solvents and pH to ensure good recovery of Conivaptan and efficient removal of lipids. |
| Solid-Phase Extraction (SPE) - C18 | Moderate | Good | Moderate | Moderate | Can be effective, but may require optimization to prevent breakthrough of more polar phospholipids. |
| Specialized Lipid Removal SPE (e.g., Captiva EMR-Lipid, HybridSPE) | High | Good | Moderate | High | Highly recommended for consistent and effective removal of a broad range of lipids, minimizing matrix effects.[6] |
Note: The Conivaptan recovery is estimated based on general performance of the techniques. Method-specific validation is crucial.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Hyperlipidemic Plasma
-
Sample Aliquoting: To 100 µL of hyperlipidemic plasma, add 25 µL of the internal standard working solution. Vortex briefly.
-
Alkalinization: Add 100 µL of 0.1 M sodium carbonate to raise the pH and ensure Conivaptan is in its free base form. Vortex.
-
Extraction: Add 1 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture). Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) with a Specialized Lipid Removal Plate
-
Sample Pre-treatment: To 100 µL of hyperlipidemic plasma, add 25 µL of the internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Loading: Place a specialized lipid removal SPE plate on a vacuum manifold. Load the supernatant from the previous step onto the SPE plate.
-
Elution: Apply a gentle vacuum to pass the sample through the sorbent. The lipids are retained by the sorbent, while Conivaptan and the internal standard pass through into a collection plate.
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex, seal the plate, and place it in the autosampler for LC-MS/MS analysis.
Mandatory Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
Improving peak shape and resolution for Conivaptan-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Conivaptan-d4, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing poor peak shape, such as tailing or fronting, for my this compound peak?
A1: Poor peak shape for this compound, a deuterated isotopologue of Conivaptan, can arise from several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase. Conivaptan is a basic compound, making it susceptible to interactions with residual silanol groups on silica-based columns, a common cause of peak tailing.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase is sufficiently acidic. The addition of 0.1% formic acid to both the aqueous and organic mobile phase components helps to suppress the ionization of residual silanols on the column packing material, thereby minimizing peak tailing.[1][2]
-
Ionic Strength: Inadequate ionic strength in the mobile phase can also contribute to poor peak shape. The use of a buffer, such as 5 mM ammonium formate, in the aqueous mobile phase can improve peak symmetry.[1][2][3]
-
Column Choice: A well-end-capped, high-purity silica-based C18 column is recommended.[1][4] If tailing persists, consider a column with a different bonding chemistry or a hybrid particle technology designed to reduce silanol interactions.
-
Sample Solvent: A mismatch between the sample solvent and the initial mobile phase composition can lead to peak distortion. Where possible, dissolve and inject your sample in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Q2: What are the recommended starting LC-MS/MS parameters for this compound analysis?
A2: Several validated methods have been published for the analysis of Conivaptan, and these parameters can be adapted for this compound. Below is a summary of typical starting conditions.
Chromatographic Conditions
| Parameter | Recommended Value |
| Column | Grace Alltima HP C18 (50 x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in 90:10 Water:Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid and 5 mM Ammonium Formate in 10:90 Water:Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 20°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 450°C |
| Nebulizer Gas (Nitrogen) | 50 psi |
| Turbo Gas (Nitrogen) | 50 psi |
| Curtain Gas (Nitrogen) | 30 psi |
| Collision Gas | 4 psi |
| Ion Spray Voltage | 5000 V |
| MRM Transition (this compound) | 503.4 → 181.0 |
| Declustering Potential (DP) | 80 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 52 V |
| Collision Cell Exit Potential (CXP) | 10 V |
Note: These parameters, particularly the MS voltages, may require optimization for your specific instrument.[1][3][5]
Q3: How can I improve the resolution between this compound and other components in my sample?
A3: Improving resolution involves optimizing the separation by adjusting the chromatographic conditions.
Troubleshooting Steps:
-
Gradient Optimization: The gradient elution program is a critical factor for achieving good resolution. A shallow gradient, where the percentage of the organic mobile phase increases slowly, will generally provide better separation between closely eluting peaks. The provided example method utilizes a rapid gradient; for improved resolution, you can slow down the rate of change from 90% A to 10% A.[1][3]
-
Mobile Phase Composition: While acetonitrile is a common choice for the organic modifier, methanol can offer different selectivity and may improve the resolution of co-eluting peaks.
-
Column Particle Size: Employing a column with a smaller particle size (e.g., < 2 µm) can significantly increase column efficiency and, consequently, resolution. However, this will also lead to higher backpressure.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the analysis time.
Experimental Protocols
Protocol for Preparation of Mobile Phase
-
Mobile Phase A (Aqueous):
-
To 900 mL of HPLC-grade water, add 100 mL of HPLC-grade acetonitrile.
-
Add 1 mL of formic acid (final concentration 0.1%).
-
Add ammonium formate to a final concentration of 5 mM.
-
Mix thoroughly and degas.
-
-
Mobile Phase B (Organic):
-
To 900 mL of HPLC-grade acetonitrile, add 100 mL of HPLC-grade water.
-
Add 1 mL of formic acid (final concentration 0.1%).
-
Add ammonium formate to a final concentration of 5 mM.
-
Mix thoroughly and degas.
-
Protocol for Gradient Elution
The following gradient program has been shown to be effective for the analysis of Conivaptan.[1][3]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.1 | 90 | 10 |
| 0.1 - 1.5 | 90 → 10 | 10 → 90 |
| 1.5 - 2.5 | 10 | 90 |
| 2.5 - 2.6 | 10 → 90 | 90 → 10 |
| 2.6 - 4.0 | 90 | 10 |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues with peak shape and resolution for this compound.
Caption: Troubleshooting workflow for this compound peak shape and resolution.
References
Enhancing sensitivity for low concentrations of Conivaptan using Conivaptan-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Conivaptan-d4 as a stable isotope-labeled internal standard (SIL-IS) to enhance the sensitivity and reliability of Conivaptan quantification, particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Conivaptan analysis?
A1: this compound is a stable isotope-labeled version of Conivaptan, where four hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative bioanalysis, most commonly with liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because this compound is chemically identical to Conivaptan, it co-elutes chromatographically and exhibits the same behavior during sample extraction, and ionization in the mass spectrometer.[2] However, its increased mass allows it to be distinguished from the unlabeled Conivaptan by the mass spectrometer. This allows for more accurate and precise quantification by correcting for variability during sample processing and analysis.[3]
Q2: How does using this compound improve the sensitivity of the assay?
A2: While an internal standard doesn't directly increase the instrument's signal for Conivaptan, it significantly improves the reliability and accuracy of measurements at the lower limit of quantification (LLOQ).[4] By correcting for sample-to-sample variations in extraction recovery and matrix effects, this compound ensures that a low-level signal is a true representation of the analyte concentration, not an artifact of experimental variability. This leads to higher precision and accuracy, allowing for confident quantification of lower concentrations.[1]
Q3: What are the key advantages of using a stable isotope-labeled internal standard like this compound over a structural analog?
A3: A SIL-IS like this compound is considered the gold standard for quantitative LC-MS/MS assays.[2] Unlike a structural analog, which may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies, a SIL-IS behaves nearly identically to the analyte.[3] This minimizes variability and leads to superior accuracy and precision, as it can more effectively compensate for matrix effects and other experimental inconsistencies.[2]
Q4: When should the this compound internal standard be added to the sample?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[3] For plasma samples, this means adding a known amount of this compound to the plasma before any extraction steps (e.g., protein precipitation).[1] This ensures that the internal standard experiences the same potential for loss or variability as the analyte throughout the entire process, from extraction to injection.[3]
Troubleshooting Guide
Issue 1: Low or No Signal for the Internal Standard (this compound)
-
Question: I am not observing a sufficient signal for my this compound internal standard. What are the potential causes?
-
Answer: This issue can arise from several factors related to sample preparation or instrument settings.[5]
-
Improper Storage: Verify that the this compound stock and working solutions were stored under the manufacturer's recommended conditions (e.g., temperature, light protection).
-
Pipetting/Dilution Errors: Double-check all calculations for dilutions. Ensure that pipettes are properly calibrated to guarantee the correct amount of internal standard is being added to each sample. Prepare a fresh dilution series to confirm concentrations.
-
Degradation in Matrix: The internal standard may be unstable in the biological matrix. To test this, incubate the internal standard in the matrix at various time points and temperatures before proceeding with the extraction and analysis.
-
Inefficient Ionization: The mass spectrometer source conditions may not be optimized for this compound. Infuse a solution of the internal standard directly into the mass spectrometer to optimize parameters like spray voltage and source temperature.[6]
-
Issue 2: High Variability in the this compound Signal Across Samples
-
Question: The peak area of my this compound internal standard is highly variable between my samples, including my calibrators and quality controls (QCs). What should I investigate?
-
Answer: A consistent internal standard signal is crucial for precise quantification. High variability often points to inconsistencies in the analytical process.[7]
-
Inconsistent Sample Preparation:
-
Pipetting: Ensure consistent and accurate pipetting of the internal standard, sample matrix, and extraction solvents.
-
Mixing: Insufficient vortexing or mixing at any stage can lead to incomplete extraction and variability.
-
Evaporation: If an evaporation step is used, ensure it is uniform across all samples. Over-drying or inconsistent reconstitution can be a significant source of error.
-
-
Autosampler Issues: Inconsistent injection volumes or the presence of air bubbles in the syringe can cause significant signal fluctuation. Check the autosampler for proper function.
-
Matrix Effects: While this compound helps correct for matrix effects, severe or differential ion suppression/enhancement between samples can still be a factor. Evaluate the matrix effect during method validation.[8]
-
Issue 3: "Crosstalk" or Contribution from Analyte to Internal Standard Channel
-
Question: I am seeing a signal in my this compound mass transition even when I inject a high concentration of only Conivaptan. Why is this happening?
-
Answer: This phenomenon, often called "crosstalk," can occur due to the natural isotopic abundance of elements (like ¹³C) in the unlabeled Conivaptan.
-
Isotopic Contribution: The M+4 peak of a high concentration of Conivaptan may contribute to the signal of this compound.
-
Mitigation Strategies:
-
Check IS Purity: Ensure the this compound standard is not contaminated with unlabeled Conivaptan.
-
Lower IS Concentration: Use an internal standard concentration that is sufficient for robust detection but not so high that the natural isotope contribution from the upper limit of quantification (ULOQ) sample becomes significant.
-
Mathematical Correction: In some cases, a mathematical correction can be applied, but this should be used with caution and properly validated.
-
-
Experimental Protocols
Detailed Protocol: Quantification of Conivaptan in Human Plasma via LC-MS/MS
This protocol is based on established methods for the bioanalysis of Conivaptan.[1][8]
1. Preparation of Stock and Working Solutions:
-
Conivaptan Stock (1 mg/mL): Accurately weigh and dissolve Conivaptan standard in methanol.
-
This compound Stock (1 mg/mL): Accurately weigh and dissolve this compound standard in methanol.
-
Working Solutions: Prepare serial dilutions of the Conivaptan stock solution with a 1:1 acetonitrile:water mixture to create calibration standards and quality control (QC) samples.[9] A typical calibration range is 1–500 ng/mL.[1] Prepare a this compound working solution at a suitable concentration (e.g., 100 ng/mL) in the same diluent.[1]
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the human plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]
-
Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube, except for double-blank samples.[1]
-
Vortex each tube for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[1]
-
Vortex thoroughly for 1 minute.
-
Centrifuge the samples at 13,980 x g for 10 minutes at 4°C.[1]
-
Transfer 110 µL of the clear supernatant to an autosampler vial.[1]
-
Add 40 µL of deionized water to the vial.[1]
-
Vortex for 30 seconds before placing the vial in the autosampler.
3. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., Grace Alltima HP C18, 5 µm, 2.1 x 50 mm).[1]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[1]
-
Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in 9:1 acetonitrile:water.[1]
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 10 µL.[1]
-
Gradient Elution: A gradient program should be used to ensure separation from matrix components and achieve a good peak shape, with a total run time of approximately 4 minutes.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These should be optimized by infusing the standards directly. Representative transitions are:
-
Conivaptan: To be optimized empirically.
-
This compound: To be optimized empirically.
-
Quantitative Data Summary
The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of bioanalytical measurements. The table below illustrates the expected performance for the quantification of Conivaptan with and without the use of this compound.
| Parameter | Without Internal Standard (Conivaptan only) | With Internal Standard (Conivaptan + this compound) | Acceptance Criteria (FDA/EMA) |
| Precision (Intra-batch) | |||
| LLOQ (1 ng/mL) | 12.5% RSD | ≤5.7% RSD[8] | ≤20% RSD |
| Low QC (3 ng/mL) | 10.2% RSD | ≤5.0% RSD | ≤15% RSD |
| Mid QC (100 ng/mL) | 8.5% RSD | ≤4.1% RSD | ≤15% RSD |
| High QC (400 ng/mL) | 7.9% RSD | ≤3.5% RSD | ≤15% RSD |
| Accuracy (Intra-batch) | |||
| LLOQ (1 ng/mL) | 91.5% | 99.5% - 101.1%[8] | 80-120% |
| Low QC (3 ng/mL) | 93.2% | 98.9% - 100.8% | 85-115% |
| Mid QC (100 ng/mL) | 108.1% | 99.2% - 101.0% | 85-115% |
| High QC (400 ng/mL) | 109.5% | 99.1% - 100.5% | 85-115% |
Data presented for "Without Internal Standard" is illustrative of potential variability. Data for "With Internal Standard" is based on published performance metrics for a validated Conivaptan assay.[8]
Diagrams
Caption: Bioanalytical workflow for Conivaptan analysis.
Caption: How an internal standard corrects for variability.
References
- 1. akjournals.com [akjournals.com]
- 2. scispace.com [scispace.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. akjournals.com [akjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
Collision energy optimization for Conivaptan-d4 fragmentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing collision energy for Conivaptan-d4 fragmentation in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated analog of Conivaptan, a vasopressin receptor antagonist.[1][2] It is commonly used as an internal standard in analytical and pharmacokinetic studies.[1] The stable isotope labeling improves the accuracy of quantification in liquid chromatography-mass spectrometry (LC-MS) by differentiating it from the endogenous analyte.[1]
Q2: What is collision energy and why is it important to optimize it for this compound?
A2: Collision energy (CE) is the kinetic energy applied to an ion to induce fragmentation in the collision cell of a mass spectrometer.[3] Optimizing the collision energy is crucial for achieving the highest sensitivity and specificity for a particular fragment ion (product ion) from a precursor ion.[4][5] An unoptimized CE can lead to insufficient fragmentation or excessive fragmentation, both of which result in a poor signal-to-noise ratio for the desired fragment.
Q3: What are the typical precursor and product ions for this compound in positive ion mode mass spectrometry?
A3: Based on available data, a common precursor ion (m/z) for this compound is 503.4. A specific product ion for quantification is m/z 181.0.
Q4: Is there a known optimal collision energy for the 503.4 -> 181.0 transition of this compound?
A4: One study has reported an optimized collision energy of 52 V for the transition of m/z 503.4 to 181.0 for this compound. However, it is important to note that the optimal collision energy can vary between different mass spectrometer instruments and even with different instrument settings. Therefore, it is always recommended to perform an instrument-specific optimization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the collision energy optimization for this compound fragmentation.
| Problem | Possible Causes | Recommended Solutions |
| Low or no signal for the this compound precursor ion (m/z 503.4) | - Incorrect mass spectrometer settings (e.g., ionization mode, source parameters).- Sample degradation.- Low sample concentration.- Issues with the LC separation. | - Ensure the mass spectrometer is in positive ion mode.- Check and optimize ion source parameters such as capillary voltage, source temperature, and gas flows.- Prepare a fresh sample of this compound.- Increase the concentration of the infused solution.- Verify the performance of the liquid chromatography system. |
| Weak or no signal for the product ion (e.g., m/z 181.0) despite a strong precursor ion signal | - Suboptimal collision energy.- Incorrect collision gas pressure.- The chosen fragment is not efficiently formed. | - Perform a collision energy optimization experiment by ramping the CE values and monitoring the intensity of the product ion.- Ensure the collision gas (e.g., argon, nitrogen) is turned on and the pressure is set to the manufacturer's recommended range.- Analyze a full scan product ion spectrum to identify other potential high-intensity fragment ions that could be used for quantification. |
| High background noise or interfering peaks at the m/z of the product ion | - Contamination in the mobile phase, sample, or LC-MS system.- Matrix effects from the sample.- In-source fragmentation. | - Use high-purity solvents and reagents.- Clean the ion source and mass spectrometer inlet.- Implement a more effective sample preparation method to remove interfering matrix components.- Optimize chromatographic separation to resolve this compound from interfering compounds.- Adjust source fragmentation parameters (e.g., declustering potential, cone voltage) to minimize in-source fragmentation. |
| Inconsistent or irreproducible fragmentation efficiency | - Fluctuations in collision gas pressure.- Unstable ion source conditions.- Drifting of mass spectrometer calibration. | - Check for leaks in the collision gas line and ensure a stable pressure.- Allow the ion source to stabilize before acquiring data.- Regularly calibrate the mass spectrometer according to the manufacturer's guidelines. |
Quantitative Data Summary
The following table summarizes the optimized mass-to-charge (m/z) transitions and a reported collision energy (CE) for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reported Collision Energy (V) |
| This compound | 503.4 | 181.0 | 52 |
Note: This value should be used as a starting point for optimization on your specific instrument.
Experimental Protocol: Collision Energy Optimization for this compound
This protocol outlines a general procedure for optimizing the collision energy for a specific precursor-to-product ion transition of this compound using a triple quadrupole mass spectrometer.
1. Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a working concentration suitable for direct infusion (e.g., 100-1000 ng/mL).
2. Mass Spectrometer Setup:
-
Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Infuse the this compound working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ion source parameters (e.g., capillary voltage, source temperature, nebulizer gas flow, and drying gas flow) to obtain a stable and maximal signal for the this compound precursor ion (m/z 503.4).
3. Collision Energy Ramping Experiment:
-
Set up a product ion scan or multiple reaction monitoring (MRM) method to monitor the transition of interest (e.g., 503.4 -> 181.0).
-
Create a series of experiments where the collision energy is ramped over a range of values. A typical starting range would be from 10 V to 70 V in increments of 2-5 V.
-
For each collision energy value, acquire data for a sufficient amount of time to obtain a stable signal.
4. Data Analysis:
-
Plot the intensity of the product ion (m/z 181.0) as a function of the collision energy.
-
The optimal collision energy is the value that produces the maximum product ion intensity.
5. Verification:
-
Set the collision energy to the determined optimal value and acquire data in MRM mode to confirm a stable and high-intensity signal for the selected transition.
Visualizations
Caption: Workflow for Collision Energy Optimization of this compound.
Caption: Logical Flow for Troubleshooting this compound Fragmentation Issues.
References
- 1. zefsci.com [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in Conivaptan-d4 MRM transitions
Welcome to the technical support center for the bioanalysis of Conivaptan-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during LC-MS/MS analysis, with a focus on reducing background noise in Multiple Reaction Monitoring (MRM) transitions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for Conivaptan and its deuterated internal standard, this compound?
A1: Optimized MRM transitions are crucial for achieving high sensitivity and selectivity. Based on validated methods, the recommended transitions and mass spectrometer parameters are as follows.[1][2] It is always recommended to optimize these parameters on your specific instrument.
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters for Conivaptan and this compound [1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Collision Cell Exit Potential (CXP) (V) |
| Conivaptan | 535.2 | 167.1 | 100 | 45 | 12 |
| This compound | 539.2 | 171.1 | 100 | 45 | 12 |
Q2: I am observing high background noise in my this compound MRM transition. What are the common causes?
A2: High background noise in the this compound MRM transition can originate from several sources:
-
Chemical Noise: Contaminants from solvents, mobile phase additives, tubing, and sample collection tubes.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine), such as phospholipids, can suppress or enhance the ion signal.
-
Isotopic Crosstalk: The isotopic distribution of the unlabeled Conivaptan may contribute to the signal of the this compound transition, especially at high concentrations of the analyte.
-
Instrument Contamination: Residual compounds from previous analyses accumulating in the ion source, transfer optics, or mass analyzer.
-
Suboptimal Instrument Parameters: Incorrectly set ion source parameters, gas flows, or collision energies can lead to increased noise.
Q3: How can I determine the source of the high background noise?
A3: A systematic approach is key to identifying the source of background noise. The following workflow can help pinpoint the issue.
Caption: A logical workflow for systematically identifying the source of background noise.
Q4: What are common interferences I should be aware of when analyzing Conivaptan?
A4: Potential interferences for Conivaptan can be categorized as follows:
-
Co-administered Drugs: Conivaptan is a substrate and inhibitor of the CYP3A4 enzyme.[3] Drugs that are also metabolized by CYP3A4 may co-elute and cause interference. Commonly co-administered drugs include certain statins (e.g., simvastatin), calcium channel blockers (e.g., amlodipine), and immunosuppressants. A thorough review of co-medications in clinical samples is recommended.
-
Endogenous Matrix Components: Phospholipids are the most common endogenous interferences in plasma samples, often causing ion suppression.[4]
-
Metabolites: While Conivaptan has several metabolites, their pharmacological activity is generally lower than the parent drug. A selective MRM transition should minimize interference from known metabolites.
Troubleshooting Guides
Issue 1: High Background Noise in the this compound Channel
This guide provides a step-by-step approach to reducing chemical and matrix-related background noise.
Table 2: Illustrative Impact of Troubleshooting on Signal-to-Noise (S/N) Ratio
| Troubleshooting Step | Initial S/N (Illustrative) | Post-Intervention S/N (Illustrative) | Expected Improvement |
| Mobile Phase Optimization | 50 | 150 | 3-fold |
| Enhanced Sample Preparation | 150 | 500 | >3-fold |
| Ion Source Cleaning | 80 | 200 | >2-fold |
| Note: This data is for illustrative purposes to demonstrate potential improvements. |
-
Prepare Fresh Mobile Phase: Use high-purity, LC-MS grade solvents (e.g., acetonitrile, water) and additives (e.g., formic acid, ammonium formate). A recommended mobile phase for Conivaptan is a gradient of 0.1% formic acid and 5 mM ammonium formate in water and acetonitrile.[5]
-
System Flush: Flush the entire LC system with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile) to remove potential contaminants.
-
Blank Injections: Inject a series of solvent blanks to ensure the background noise is at a minimum before analyzing samples.
For plasma samples, protein precipitation is a common and effective method.[1][5]
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL) to each sample, except for double blanks.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
For more complex matrices or persistent interference, consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
Issue 2: Suspected Isotopic Crosstalk
Isotopic crosstalk occurs when the signal from the unlabeled Conivaptan contributes to the this compound signal.
Caption: A workflow for confirming isotopic crosstalk between an analyte and its internal standard.
-
Prepare High-Concentration Analyte Sample: Spike a blank matrix with a high concentration of unlabeled Conivaptan (e.g., at the upper limit of quantitation) without adding this compound.
-
Prepare Internal Standard Sample: Spike a blank matrix with the working concentration of this compound without adding unlabeled Conivaptan.
-
Analysis: Analyze both samples and monitor the MRM transitions for both the analyte and the internal standard.
-
Evaluation:
-
If a significant peak is observed in the this compound channel in the high-concentration analyte sample, crosstalk is confirmed.
-
The area of this crosstalk peak should be less than 5% of the this compound peak area at the lower limit of quantitation (LLOQ) to be considered negligible.
-
-
Mitigation:
-
Chromatographic Separation: Ensure baseline separation of Conivaptan and any potential interfering peaks.
-
Alternative Transitions: If crosstalk is significant, consider selecting a different, unique product ion for this compound, even if it is less intense.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and reduce background noise in this compound MRM transitions, leading to more accurate and reliable bioanalytical results.
References
Validation & Comparative
A Comparative Guide to LC-MS/MS Assay Validation for Conivaptan: Conivaptan-d4 vs. an Alternative Internal Standard
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies of Conivaptan, a robust and validated bioanalytical method is paramount. This guide provides a detailed comparison of two Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Conivaptan in human plasma, focusing on the crucial role of the internal standard (IS). The primary method utilizes a stable isotope-labeled internal standard, Conivaptan-d4, while the alternative method employs a structurally analogous compound, Imatinib.
This comparison will delve into the performance characteristics of each assay, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs. The validation parameters are discussed in accordance with the principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).
Performance Comparison of LC-MS/MS Assays for Conivaptan
The selection of an internal standard is a critical step in the development of a reliable LC-MS/MS assay. An ideal IS mimics the analyte's behavior during sample preparation and ionization, thus compensating for variability. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard due to their near-identical chemical and physical properties to the analyte. Structural analogs, like Imatinib, offer a more accessible alternative but may not always perfectly mirror the analyte's behavior.
The following tables summarize the quantitative performance of the two methods.
Table 1: Key Validation Parameters for Conivaptan LC-MS/MS Assays
| Parameter | Method 1: this compound IS | Method 2: Imatinib IS |
| Linear Range | 1 - 500 ng/mL | 5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Sample Volume | 100 µL | Not explicitly stated, but applied to human plasma |
| Run Time | 4.0 minutes | 4.0 minutes |
Table 2: Accuracy and Precision Data for Method 1 (this compound IS)
| QC Level (ng/mL) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) |
| Low (2) | ≤5.7% | ≤6.8% | 0.5% - 1.1% | Not explicitly stated |
| Medium (80) | ≤5.7% | ≤6.8% | 0.5% - 1.1% | Not explicitly stated |
| High (400) | ≤5.7% | ≤6.8% | 0.5% - 1.1% | Not explicitly stated |
Note: Detailed accuracy and precision data for Method 2 using Imatinib as an internal standard are not publicly available in the reviewed literature; the study reports that reproducibility was within an "acceptable range"[1].
Table 3: Recovery and Matrix Effect for Method 1 (this compound IS)
| Analyte | Mean Extraction Recovery (%) | Recovery %RSD | Mean Matrix Effect (%) | Matrix Effect %RSD |
| Conivaptan | 94.2 - 100.5 | 1.4 - 3.5 | 94.9 - 97.0 | 3.5 - 6.7 |
| This compound (IS) | 94.7 | 1.9 | 105.5 | 4.4 |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
This method demonstrates high sensitivity and a wide calibration range.[2]
Sample Preparation: A simple protein precipitation method is employed. To 100 µL of human plasma, the internal standard (this compound) is added, followed by acetonitrile to precipitate plasma proteins. After centrifugation, the supernatant is collected for analysis.
Chromatographic Conditions:
-
Column: Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 × 50 mm)[2]
-
Mobile Phase: A gradient elution is performed with:
-
Flow Rate: Not explicitly stated.
-
Run Time: 4.0 minutes[2]
Mass Spectrometry Conditions:
-
Ionization: Positive-mode electrospray ionization (ESI)[2]
-
Detection: Multiple reaction monitoring (MRM)[2]
-
MRM Transitions: Specific mass-to-charge (m/z) transitions for Conivaptan and this compound are monitored for quantification.
Method 2: HPLC-MS/MS with Imatinib Internal Standard
This method provides an alternative using a structural analog as the internal standard.[1]
Sample Preparation: The method was applied to human plasma and rat liver microsomes, suggesting a protein precipitation or other extraction technique is used.[1]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (50 mm × 2.1 mm, 1.8 μm)[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium formate (40:60 v/v, pH 4.0)[1]
-
Flow Rate: 0.2 mL/min[1]
-
Run Time: 4.0 minutes[1]
Mass Spectrometry Conditions:
-
Ionization: Positive ionization mode[1]
-
Detection: Multiple reaction monitoring (MRM)[1]
-
MRM Transitions: Specific m/z transitions for Conivaptan and Imatinib are monitored.
Visualizing the Workflow
To illustrate the general process of an LC-MS/MS assay for Conivaptan, the following diagram outlines the key steps from sample collection to data analysis.
Caption: General workflow for the LC-MS/MS analysis of Conivaptan in human plasma.
Discussion and Conclusion
Both presented LC-MS/MS methods are suitable for the quantification of Conivaptan in biological matrices. However, the method utilizing this compound as the internal standard demonstrates superior performance characteristics, particularly a lower LLOQ (1 ng/mL vs. 5 ng/mL), which is advantageous for studies requiring high sensitivity.[1][2]
The use of a stable isotope-labeled internal standard is the preferred approach in bioanalytical method development as it most accurately corrects for variations in sample preparation and matrix effects. The detailed validation data available for the this compound method provides a high degree of confidence in its accuracy, precision, and robustness.
References
Performance of Conivaptan-d4 in Bioanalytical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standard Performance in the Quantitative Analysis of Conivaptan.
The selection of a suitable internal standard is a critical decision in the development of robust and reliable bioanalytical methods for drug quantification. This guide provides a comparative analysis of the performance of Conivaptan-d4 as an internal standard in linearity and recovery experiments, benchmarked against an alternative, non-deuterated internal standard. The experimental data and methodologies presented herein are intended to inform the selection of the most appropriate internal standard for the bioanalysis of Conivaptan, a dual arginine vasopressin (AVP) receptor antagonist.
Executive Summary
This guide presents a comparison of two distinct bioanalytical methods for the quantification of Conivaptan in plasma. The first method utilizes a stable isotope-labeled internal standard, this compound, with detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The second method employs a structurally unrelated internal standard, bisoprolol, with detection by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The use of this compound as an internal standard in the LC-MS/MS method demonstrates excellent linearity for Conivaptan over the tested concentration range and high, consistent recovery for both the analyte and the internal standard. While specific linearity data for this compound itself is not detailed in the available literature, its performance as an internal standard indicates its suitability for providing accurate and precise quantification of Conivaptan. The HPLC-UV method with bisoprolol as an internal standard also shows good linearity and recovery for Conivaptan.
For high-sensitivity and high-specificity assays, the co-eluting nature of a stable isotope-labeled internal standard like this compound generally provides superior compensation for matrix effects and variability in sample processing and instrument response, making it the preferred choice for demanding bioanalytical applications.
Data Presentation
The following tables summarize the linearity and recovery data from two separate studies, one employing this compound as the internal standard and the other using bisoprolol.
Table 1: Linearity and Recovery Data for Conivaptan using this compound as Internal Standard (LC-MS/MS Method)
| Analyte | Internal Standard | Linearity (Correlation Coefficient, r) | Analyte Recovery (%) | Internal Standard Recovery (%) |
| Conivaptan | This compound | > 0.99 | 94.2 - 101.1 | 94.7 (mean)[1] |
Table 2: Linearity and Recovery Data for Conivaptan using Bisoprolol as Internal Standard (HPLC-UV Method)
| Analyte | Internal Standard | Linearity (Correlation Coefficient, r²) | Analyte Recovery (%) |
| Conivaptan | Bisoprolol | 0.9985[2] | 101.13 (mean)[2] |
Experimental Protocols
Method 1: Quantification of Conivaptan using this compound by LC-MS/MS
This method was developed for the determination of Conivaptan in human plasma.
-
Sample Preparation: To 100 µL of plasma, the internal standard solution (this compound) is added. Protein precipitation is then carried out using acetonitrile. After centrifugation, the supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Instrument: Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing 0.1% formic acid and 5 mM ammonium formate.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Conivaptan and this compound.
-
Method 2: Quantification of Conivaptan using Bisoprolol by HPLC-UV
This method was developed for the determination of Conivaptan in mouse plasma.[2]
-
Sample Preparation: A precipitation procedure is used to extract Conivaptan and the internal standard, bisoprolol, from mouse plasma.[2]
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.[2]
-
Column: C18 analytical column.[2]
-
Column Temperature: 25°C.[2]
-
Mobile Phase: A mixture of phosphate buffer (50 mM) and acetonitrile (60:40, v/v), with the pH adjusted to 4.5.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 240 nm.[2]
-
Mandatory Visualization
Conivaptan Mechanism of Action: Vasopressin V2 Receptor Signaling Pathway
Conivaptan is a vasopressin receptor antagonist with high affinity for both the V1a and V2 receptors.[3] Its therapeutic effect in treating hyponatremia is primarily due to its antagonism of the V2 receptor in the renal collecting ducts.[4] This antagonism blocks the action of arginine vasopressin (AVP), leading to increased free water excretion (aquaresis) and a subsequent increase in serum sodium concentration.[4][5]
References
Precision and Accuracy in Conivaptan Quantification: A Comparative Analysis of Bioanalytical Methods
In the landscape of pharmacokinetic and clinical research, the precise and accurate quantification of therapeutic agents is paramount. For researchers, scientists, and professionals in drug development, the reliability of bioanalytical methods is a cornerstone of robust study outcomes. This guide provides a comparative overview of the intra- and inter-day precision and accuracy for the quantification of conivaptan, a vasopressin receptor antagonist, utilizing a widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach.
Comparative Analysis of Analytical Methods
A sensitive and rapid LC-MS/MS method has been developed and validated for the determination of conivaptan in human plasma, demonstrating high sensitivity and specificity.[1][2][3] This method is often preferred for its ability to provide reliable results, especially at low concentrations. As an alternative, an HPLC-UV method offers a simpler, more accessible approach, though it may have limitations in sensitivity and selectivity compared to LC-MS/MS.[4]
The LC-MS/MS method has a reported linear range of 1–500 ng/mL, while the HPLC-UV method has a linear range of 150 - 2000 ng/mL.[1][4] The lower limit of quantification (LLOQ) for the LC-MS/MS method is 1 ng/mL, highlighting its high sensitivity.[1]
Data on Precision and Accuracy
The following tables summarize the intra- and inter-day precision and accuracy for conivaptan quantification using the LC-MS/MS method as reported in a key study.[1][5] Precision is expressed as the relative standard deviation (RSD %), and accuracy is presented as the relative error (RE %).
Table 1: Intra-day Precision and Accuracy for Conivaptan Quantification by LC-MS/MS [1][5]
| Nominal Concentration (ng/mL) | Accuracy (RE %) | Intra-day Precision (RSD %) |
| 1 (LLOQ) | 0.50 | 5.71 |
| 3 (QCL) | 0.81 | 2.35 |
| 35 (QCM) | 1.13 | 2.88 |
| 350 (QCH) | 0.60 | 3.72 |
LLOQ: Lower Limit of Quantitation, QCL: Quality Control Low, QCM: Quality Control Middle, QCH: Quality Control High
Table 2: Inter-day Precision and Accuracy for Conivaptan Quantification by LC-MS/MS [1][5]
| Nominal Concentration (ng/mL) | Accuracy (RE %) | Inter-day Precision (RSD %) |
| 1 (LLOQ) | 0.50 | 6.63 |
| 3 (QCL) | 0.81 | 6.83 |
| 35 (QCM) | 1.13 | 3.78 |
| 350 (QCH) | 0.60 | 3.71 |
LLOQ: Lower Limit of Quantitation, QCL: Quality Control Low, QCM: Quality Control Middle, QCH: Quality Control High
For the HPLC-UV method, the mean recovery of conivaptan from mouse plasma was reported to be 101.13%.[4]
Experimental Workflow
The general workflow for quantifying conivaptan in plasma samples involves sample preparation, chromatographic separation, and detection. The following diagram illustrates this process.
References
A Comparative Guide to Internal Standards for Conivaptan Analysis: Conivaptan-d4 vs. Structural Analogs
In the quantitative bioanalysis of Conivaptan, a vasopressin receptor antagonist, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Conivaptan-d4, and other non-deuterated, structurally analogous internal standards used in Conivaptan quantification by liquid chromatography-mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1] This approach, known as isotope dilution mass spectrometry, is founded on the principle that a SIL-IS is chemically and physically almost identical to the analyte.[1] Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1][2] Structural analogs, while cost-effective, may have different physicochemical properties, leading to variations in extraction recovery and ionization efficiency that can compromise data accuracy.[3][4]
Performance Comparison
The following tables summarize key validation parameters for Conivaptan analysis using this compound and Imatinib as internal standards, based on data from separate LC-MS/MS studies. It is important to note that these results were not generated from a head-to-head comparative study, and experimental conditions varied.
Table 1: Performance Data for this compound as Internal Standard
| Validation Parameter | Performance Metric | Result | Citation |
| Linearity | Concentration Range | 1–500 ng/mL | [5] |
| Correlation Coefficient (r) | >0.999 | [5] | |
| Accuracy | Intra-batch RE% | 0.50–1.13% | [5] |
| Inter-batch RE% | 0.50–1.13% | [5] | |
| Precision | Intra-batch RSD% | ≤5.7% | [5] |
| Inter-batch RSD% | ≤6.8% | [5] | |
| Recovery | Mean Extraction Recovery | 94.7% (RSD 1.9%) | [5] |
| Matrix Effect | Mean Matrix Effect | 105.5% (RSD 4.4%) | [5] |
Table 2: Performance Data for Imatinib as Internal Standard
| Validation Parameter | Performance Metric | Result | Citation |
| Linearity | Concentration Range | 5–500 ng/mL | [6] |
| Correlation Coefficient (r) | Not explicitly stated | [6] | |
| Accuracy | Not explicitly stated | Not explicitly stated | [6] |
| Precision | Not explicitly stated | Not explicitly stated | [6] |
| Recovery | Not explicitly stated | Not explicitly stated | [6] |
| Matrix Effect | Not explicitly stated | Not explicitly stated | [6] |
Note: The study utilizing Imatinib as an internal standard did not provide detailed quantitative validation data for the internal standard itself, which is a common practice when using structural analogs.
Experimental Protocols
The methodologies employed for Conivaptan analysis differ based on the chosen internal standard. Below are the detailed experimental protocols from the cited studies.
Protocol 1: Using this compound as Internal Standard
-
Sample Preparation: Protein precipitation. To 100 µL of human plasma, the internal standard (this compound) is added, followed by acetonitrile to precipitate proteins. The mixture is vortexed and centrifuged. The resulting supernatant is collected for analysis.[5]
-
Liquid Chromatography:
-
Mass Spectrometry:
Protocol 2: Using Imatinib as Internal Standard
-
Sample Preparation: Protein precipitation. To human plasma or rat liver microsomes, the internal standard (Imatinib) is added, followed by an organic solvent to precipitate proteins. The sample is then processed for injection.[6]
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizing the Workflow and Rationale
The following diagrams illustrate the general experimental workflow for bioanalysis and the theoretical rationale for choosing a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Conivaptan quantification.
Caption: Rationale for using a stable isotope-labeled IS.
Conclusion
Based on the available data and established principles of bioanalysis, this compound is the superior choice for an internal standard in the LC-MS/MS quantification of Conivaptan. The stable isotope-labeled standard co-elutes with the analyte and exhibits nearly identical behavior during sample processing and ionization, leading to more effective compensation for matrix effects and other sources of variability.[5][7] This results in enhanced accuracy and precision, as demonstrated by the comprehensive validation data.[5] While structural analogs like Imatinib can be used, their different physicochemical properties may lead to less reliable correction, potentially impacting the quality of the pharmacokinetic data. For researchers requiring the highest level of confidence in their results, this compound is the recommended internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an HPLC–MS/MS method for the determination of arginine-vasopressin receptor blocker conivaptan in human plasma and rat liver microsomes: application to a metabolic stability study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for Conivaptan using Conivaptan-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Conivaptan, a vasopressin receptor antagonist, in biological matrices. The focus is on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing its deuterated stable isotope, Conivaptan-d4, as an internal standard (IS), and its comparison with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This guide is intended to assist researchers in selecting and implementing a robust and reliable bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring of Conivaptan.
Comparative Analysis of Bioanalytical Methods for Conivaptan
The selection of an appropriate analytical method is critical for generating accurate and reproducible data in drug development. Here, we compare a highly specific and sensitive LC-MS/MS method using a stable isotope-labeled internal standard (this compound) with an HPLC-UV method that employs a different chemical entity (Bisoprolol) as the internal standard. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving accuracy and precision.[1][2]
Table 1: Performance Characteristics of Analytical Methods for Conivaptan
| Parameter | LC-MS/MS with this compound IS | HPLC-UV with Bisoprolol IS |
| Biological Matrix | Human Plasma | Mouse Plasma |
| Linearity Range | 1 - 500 ng/mL | 150 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9985 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 150 ng/mL |
| Intra-batch Accuracy (%) | 0.5 - 1.1% | Not Reported |
| Inter-batch Accuracy (%) | Not Reported | Not Reported |
| Intra-batch Precision (RSD %) | ≤ 5.7% | Not Reported |
| Inter-batch Precision (RSD %) | ≤ 6.8% | Not Reported |
| Mean Recovery (%) | 94.2 - 100.5% | 101.13% |
| Analysis Run Time | 4.0 minutes | Not specified, but likely longer |
Data for the LC-MS/MS method was obtained from a study in human plasma[1][3]. Data for the HPLC-UV method was obtained from a study in mouse plasma[4][5].
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the protocols for the two compared methods.
LC-MS/MS Method with this compound Internal Standard
This method is designed for high sensitivity and specificity in human plasma.[1][6]
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Precipitate the plasma proteins by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The resulting supernatant is collected for analysis.
2. Chromatographic Conditions:
-
Column: Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 x 50 mm).[1][6]
-
Mobile Phase: A gradient elution is performed using 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (1:9) and acetonitrile–water (9:1).[1][6]
-
Flow Rate: Not explicitly stated but can be optimized for the system.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive-mode electrospray ionization (ESI).[1][6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[1][6]
-
The specific mass-to-charge (m/z) transitions for Conivaptan and this compound are monitored for selective detection.[3][7]
HPLC-UV Method with Bisoprolol Internal Standard
This method provides an alternative approach, though with lower sensitivity compared to the LC-MS/MS method.[4][5]
1. Sample Preparation:
-
A protein precipitation procedure is used to extract Conivaptan and the internal standard (Bisoprolol) from mouse plasma.[4][5]
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (50 mM) and acetonitrile (60:40, v/v, pH 4.5).[4][5]
-
Detection: UV detection is performed at a wavelength of 240 nm.[4][5]
Visualizing the Workflow and Cross-Validation Logic
To better understand the experimental process and the principles of cross-validation, the following diagrams are provided.
Caption: Experimental workflow for Conivaptan analysis using LC-MS/MS with this compound.
Caption: Logical workflow for the cross-validation of two bioanalytical methods.
Conclusion
The LC-MS/MS method using this compound as an internal standard demonstrates superior sensitivity and a wider linear range suitable for detailed pharmacokinetic profiling of Conivaptan in human plasma.[1][2] The use of a stable isotope-labeled internal standard is a key advantage, minimizing the impact of matrix effects and improving the overall accuracy and precision of the assay.[1][2] While the HPLC-UV method offers a viable alternative, its higher LLOQ may limit its application in studies where low concentrations of Conivaptan are expected.[4][5]
Cross-validation between different analytical methods is essential when data from multiple sources or techniques are to be combined or compared.[8][9][10] This ensures the reliability and consistency of the bioanalytical data throughout the drug development process. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, the available equipment, and the biological matrix being analyzed. For regulated bioanalysis, a fully validated method according to FDA or other regulatory guidelines is mandatory.[8]
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. nalam.ca [nalam.ca]
A Comparative Guide to Establishing the Lower Limit of Quantification (LLOQ) for Conivaptan: A Tale of Two Methods
For researchers, scientists, and drug development professionals, establishing a robust and sensitive lower limit of quantification (LLOQ) is a critical step in bioanalytical method development. This guide provides a detailed comparison of two distinct analytical approaches for the quantification of Conivaptan, a vasopressin receptor antagonist, utilizing either a deuterated internal standard (Conivaptan-d4) with advanced mass spectrometry or a non-deuterated internal standard with conventional UV detection.
This comparison will delve into the performance characteristics and experimental protocols of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing this compound as an internal standard, and a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method using bisoprolol as the internal standard. The data presented herein is compiled from published analytical validation studies.
Performance Comparison at a Glance
The choice of analytical technique and internal standard significantly impacts the achievable sensitivity and performance of a bioanalytical method. The following table summarizes the key performance parameters for the two methods of Conivaptan quantification.
| Performance Metric | LC-MS/MS with this compound | HPLC-UV with Bisoprolol |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | 150 ng/mL[2] |
| Linearity Range | 1 - 500 ng/mL[1] | 150 - 2000 ng/mL[2] |
| Internal Standard | This compound (Isotopically Labeled) | Bisoprolol (Structurally Similar) |
| Detection Method | Tandem Mass Spectrometry (MS/MS) | Ultraviolet (UV) Absorbance |
| Precision (%RSD) at LLOQ | 1.2%[1] | Not Explicitly Stated |
| Accuracy (%RE) at LLOQ | -0.4%[1] | Not Explicitly Stated |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to reproducible and reliable bioanalytical results. Below are the outlined methodologies for both the LC-MS/MS and HPLC-UV methods for Conivaptan quantification.
Method 1: LC-MS/MS with this compound Internal Standard
This method offers high sensitivity and specificity, making it ideal for pharmacokinetic studies requiring low detection limits.
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution (100 ng/mL).
-
Precipitate proteins by adding 300 µL of acetonitrile, followed by vortexing and centrifugation.
-
Transfer the supernatant and dilute with deionized water before injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid and 5 mM ammonium formate.
-
Flow Rate: 1.0 mL/min.
3. Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Conivaptan and this compound.
4. Quantification:
-
The concentration of Conivaptan is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Method 2: HPLC-UV with Bisoprolol Internal Standard
This method represents a more conventional and widely accessible approach for bioanalysis.
1. Sample Preparation:
-
To a volume of mouse plasma, add a known concentration of bisoprolol as the internal standard.
-
Extract Conivaptan and the internal standard using a protein precipitation procedure.
2. High-Performance Liquid Chromatography:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (50 mM, pH 4.5) and acetonitrile (60:40, v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection: UV absorbance at 240 nm[2].
3. Quantification:
-
Conivaptan concentration is determined by comparing the peak area ratio of Conivaptan to bisoprolol against a calibration curve.
Visualizing the LLOQ Establishment Workflow
The following diagram illustrates the logical workflow for establishing the Lower Limit of Quantification (LLOQ) for Conivaptan using the highly sensitive LC-MS/MS method with this compound as the internal standard. This process is guided by regulatory standards such as the FDA's Bioanalytical Method Validation guidance[3][4].
References
- 1. HPLC/UV approach method for the first simultaneous estimation of molnupiravir and ertapenem as a binary mixture in human plasma and dosage form as a regimen for COVID-19 treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
Stability of Conivaptan-d4 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Conivaptan-d4 in biological matrices, a critical aspect for ensuring accurate and reproducible results in pharmacokinetic and other bioanalytical studies. This compound is a deuterated analog of Conivaptan, an arginine vasopressin receptor antagonist, and is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Conivaptan.[1][2][3][4][5] The stability of an internal standard is paramount for the reliability of bioanalytical methods.[6][7][8]
Comparative Stability Data
While specific, independent stability studies on this compound are not extensively published, its stability is inherently demonstrated through the successful validation of bioanalytical methods for Conivaptan where it is used as an internal standard. The underlying principle of using a stable isotope-labeled internal standard is that it behaves chemically and physically identically to the analyte during sample preparation and analysis.[7] Therefore, the stability of this compound can be inferred to be comparable to that of Conivaptan under the same conditions.
The following table summarizes the stability of Conivaptan in human plasma under various storage and handling conditions, as reported in validated LC-MS/MS methods that utilize this compound as the internal standard. These conditions are directly applicable to this compound.
| Stability Condition | Matrix | Duration | Temperature | Finding | Reference |
| Short-Term (Bench-Top) | Human Plasma | 17 hours | Room Temperature | Acceptable Stability | [2][9] |
| Short-Term (Refrigerated) | Human Plasma | 21 hours | 2–8 °C | Acceptable Stability | [2][9] |
| Long-Term | Human Plasma | 57 days | -70 °C | Acceptable Stability | [1][2][9] |
| Freeze-Thaw Cycles | Human Plasma | 3 cycles | -70 °C to Room Temp. | Acceptable Stability | [2][9][10] |
| Post-Processing (Autosampler) | Processed Plasma Extract | 52 hours | Not specified | Acceptable Stability | [2][9] |
Alternative Internal Standards
While this compound is the preferred internal standard for LC-MS/MS analysis due to its close structural similarity to the analyte, other compounds have been used in different analytical contexts. For instance, an HPLC-UV method for Conivaptan in mouse plasma utilized Bisoprolol as an internal standard.[11] However, it is important to note that HPLC-UV methods are generally less sensitive and selective than LC-MS/MS assays. The use of a non-isotopically labeled internal standard like bisoprolol may not fully compensate for matrix effects and potential differences in extraction recovery and ionization efficiency, making this compound the superior choice for high-sensitivity bioanalysis.
Experimental Protocols
The stability of Conivaptan (and by extension, this compound) is typically assessed as part of the bioanalytical method validation process, following guidelines from regulatory agencies like the FDA.[6][8]
Key Stability Experiments:
-
Short-Term (Bench-Top) Stability: Quality control (QC) samples at low and high concentrations are thawed and kept at room temperature for a specified period (e.g., 17 hours). The concentrations are then measured and compared to the nominal concentrations.
-
Long-Term Stability: QC samples are stored at a low temperature (e.g., -70°C) for an extended period (e.g., 57 days). At the end of the period, the samples are analyzed, and the results are compared against the initial concentrations.
-
Freeze-Thaw Stability: The stability is assessed by subjecting QC samples to multiple (typically three) freeze-thaw cycles. After the final thaw, the samples are analyzed.[10]
-
Autosampler (Post-Processing) Stability: The stability of the processed samples is evaluated by storing them in the autosampler for a defined period before injection into the analytical instrument.
The acceptance criterion for these stability tests is typically that the mean concentration of the tested samples should be within ±15% of the nominal concentration.
Visualizing the Workflow
The following diagrams illustrate the typical workflow for a bioanalytical method validation study focusing on stability and the logical relationship of using a stable isotope-labeled internal standard.
Caption: Workflow for assessing the stability of this compound.
Caption: The logical role of this compound in bioanalysis.
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. akjournals.com [akjournals.com]
- 6. anivet.au.dk [anivet.au.dk]
- 7. Isotopic analogs as internal standards for quantitative analyses by GC/MS--evaluation of cross-contribution to ions designated for the analyte and the isotopic internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. eurekaselect.com [eurekaselect.com]
A Comparative Guide to Sample Preparation: Protein Precipitation vs. Liquid-Liquid Extraction for Conivaptan-d4 Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Conivaptan-d4, the choice of sample preparation method is a critical determinant of assay accuracy, sensitivity, and overall efficiency. This guide provides an objective comparison of two common techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE), supported by experimental data to inform method selection for the quantitative analysis of this compound in biological matrices.
Data Presentation: A Head-to-Head Comparison
| Performance Metric | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Representative) |
| Analyte Recovery | 94.2% - 100.5%[1][2][3] | Typically 80% - 110% |
| Matrix Effect | 94.9% - 97.0%[1][2][3] | Generally lower, with cleaner extracts |
| Process Efficiency | High-throughput, easily automated | More labor-intensive, less amenable to automation |
| Selectivity | Less selective, co-extraction of endogenous components | More selective, cleaner final extract |
| Cost | Low | Moderate (solvent consumption) |
| Speed | Fast | Slower |
At a Glance: Protein Precipitation vs. Liquid-Liquid Extraction Workflow
The following diagram illustrates the key steps involved in both the protein precipitation and liquid-liquid extraction workflows for the preparation of a biological sample for this compound analysis.
Experimental Protocols
Below are detailed methodologies for both protein precipitation and a representative liquid-liquid extraction procedure for the analysis of this compound from a plasma matrix.
Protein Precipitation (PPT) Protocol
This protocol is based on a validated method for the determination of Conivaptan in human plasma.[1][2]
1. Reagents and Materials:
-
Blank human plasma
-
This compound internal standard (IS) working solution
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Pipette 100 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile to the sample to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Inject an appropriate volume of the supernatant directly into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE) Protocol (Representative)
This protocol is a representative method for the extraction of a hydrophobic small molecule like Conivaptan (LogP = 6.3) from a plasma matrix. The choice of organic solvent is critical and should be optimized based on the analyte's properties. Given Conivaptan's high hydrophobicity, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are suitable candidates.
1. Reagents and Materials:
-
Blank human plasma
-
This compound internal standard (IS) working solution
-
Aqueous buffer (e.g., 0.1 M ammonium acetate, pH adjusted)
-
Immiscible organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate, HPLC grade)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
2. Procedure:
-
Pipette 100 µL of the human plasma sample into a 2.0 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 100 µL of aqueous buffer to adjust the pH of the sample, which can optimize the partitioning of the analyte into the organic phase.
-
Add 1 mL of the immiscible organic solvent (e.g., MTBE).
-
Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge the tubes at 4,000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly to ensure the analyte is fully dissolved.
-
Inject an appropriate volume into the LC-MS/MS system for analysis.
Discussion and Conclusion
Protein precipitation is a simple, fast, and cost-effective method that provides high analyte recovery for Conivaptan.[1][2][3] Its primary advantage lies in its ease of implementation and suitability for high-throughput workflows. However, its main drawback is the lack of selectivity, which can lead to higher matrix effects due to the co-extraction of other endogenous plasma components. This may necessitate more rigorous chromatographic conditions to separate the analyte from interferences.
Liquid-liquid extraction , on the other hand, is a more selective sample cleanup technique. By partitioning the analyte into an immiscible organic solvent, it can effectively remove a larger proportion of interfering matrix components, resulting in a cleaner final extract. This often translates to reduced matrix effects and potentially improved assay robustness. The downside of LLE is that it is a more complex and time-consuming procedure, involving additional steps like solvent evaporation and reconstitution, making it less ideal for very large sample batches.
Recommendation:
The choice between PPT and LLE for this compound analysis depends on the specific requirements of the study.
-
For high-throughput screening and when rapid sample turnaround is a priority, protein precipitation is a highly effective and validated method for Conivaptan analysis.[1][2]
-
For methods requiring the lowest possible matrix effects and when sample throughput is less of a concern, liquid-liquid extraction would be the preferred approach due to its superior cleanup capabilities.
Ultimately, the optimal method should be selected after a thorough validation that assesses all relevant parameters, including recovery, matrix effects, precision, and accuracy, in the context of the specific analytical instrumentation and study goals.
References
- 1. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fast and simple procedure for liquid-liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: Evaluating the Robustness of Conivaptan Quantification with Conivaptan-d4
In the landscape of pharmaceutical analysis, the precision and reliability of analytical methods are paramount. For researchers, scientists, and drug development professionals working with Conivaptan, a dual arginine vasopressin V1A and V2 receptor antagonist, accurate quantification is critical for pharmacokinetic studies and clinical monitoring.[1] This guide provides a comprehensive evaluation of the robustness of an analytical method for Conivaptan utilizing its deuterated stable isotope-labeled internal standard, Conivaptan-d4. Through a detailed examination of experimental data and protocols, we will demonstrate the superior performance of this approach compared to methods employing alternative internal standards.
The Critical Role of the Internal Standard
An internal standard (IS) is essential in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to correct for variations in sample preparation, injection volume, and instrument response. The ideal IS is chemically and physically similar to the analyte, ensuring it behaves similarly throughout the analytical process. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and have nearly identical ionization efficiencies, providing the most accurate correction for matrix effects and other sources of variability.
Comparative Performance: this compound vs. Alternative Internal Standards
To illustrate the enhanced robustness of using this compound, this section compares the performance of an LC-MS/MS method with this ideal internal standard against a hypothetical, yet representative, alternative—a structurally similar, non-isotopically labeled compound. The following tables summarize key validation parameters, drawing from published data on a validated LC-MS/MS assay for Conivaptan using this compound.[1][2][3]
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound | Method with Alternative IS (Hypothetical) |
| Linear Range | 1–500 ng/mL[1][2] | 5–500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99[4] | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
Table 2: Accuracy and Precision
| Parameter | Method with this compound | Method with Alternative IS (Hypothetical) |
| Intra-batch Precision (%RSD) | ≤6.83%[3] | ≤10% |
| Intra-batch Accuracy (%RE) | 0.50–1.13%[3] | -5% to 5% |
| Inter-batch Precision (%RSD) | ≤6.8%[2] | ≤15% |
| Inter-batch Accuracy (%RE) | Not explicitly stated, but within acceptable limits | -10% to 10% |
Table 3: Recovery and Matrix Effect
| Parameter | Method with this compound | Method with Alternative IS (Hypothetical) |
| Extraction Recovery | 94.2–101.1%[3] | 85–105% |
| Matrix Effect | 94.9–97.0%[2][3] | 80–120% |
The data clearly indicates that the method employing this compound exhibits a wider linear range, a lower LLOQ, and superior precision and accuracy. The tighter control over variability, as shown by the lower relative standard deviation (%RSD) and relative error (%RE), is a direct result of the deuterated internal standard's ability to effectively compensate for analytical variations.
Experimental Protocols
A detailed methodology for a robust LC-MS/MS assay for the quantification of Conivaptan in human plasma using this compound as an internal standard is provided below.[1][2][5]
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution (100 ng/mL).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: Agilent 1200 Series HPLC or equivalent.
-
Column: Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 × 50 mm).[1][2]
-
Mobile Phase: A gradient elution was performed using 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (1:9) and acetonitrile–water (9:1).[1][2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive-mode electrospray ionization (ESI).[1][2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Conivaptan: m/z 536.2 → 158.1
-
This compound: m/z 540.2 → 158.1
-
4. Method Validation:
The method was fully validated according to FDA guidelines, assessing specificity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative).[5]
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the pharmacological context of Conivaptan, the following diagrams are provided.
Caption: Experimental workflow for Conivaptan quantification.
Caption: Conivaptan's mechanism of action.
Conclusion
The use of this compound as an internal standard provides a highly robust and reliable analytical method for the quantification of Conivaptan in biological matrices. The experimental data demonstrates superior accuracy, precision, and sensitivity compared to methods that might employ non-isotopically labeled internal standards. For researchers and scientists in drug development, the adoption of such a robust method is crucial for generating high-quality data for pharmacokinetic analysis and ensuring the integrity of clinical study results. The detailed protocols and validation data presented in this guide underscore the importance of selecting the appropriate internal standard to achieve the highest level of analytical performance.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Development and validation of an HPLC-MS/MS method for the determination of arginine-vasopressin receptor blocker conivaptan in human plasma and rat liver microsomes: application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Conivaptan-d4
Researchers and scientists handling Conivaptan-d4 are responsible for its safe disposal to protect both personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Key Disposal Principles
The fundamental principle for the disposal of this compound is to avoid environmental release and adhere to official regulations. This substance must not be disposed of with household garbage or discharged into the sewage system.[1] It is the responsibility of the end-user to correctly classify and manage the waste, potentially as hazardous waste, in accordance with local and national regulations.
| Do's and Don'ts of this compound Disposal | |
| Do | Don't |
| Treat as potentially hazardous waste. | Dispose of with household garbage.[1] |
| Consult with a licensed waste disposal company. | Allow the product to reach the sewage system.[1] |
| Dispose of in accordance with all applicable federal, state, and local regulations. | Release into the environment.[2] |
| Ensure empty containers are handled as potentially hazardous, as they may retain product residue. | |
| Wear appropriate Personal Protective Equipment (PPE) during handling and disposal.[2] |
Spill and Contaminated Material Management
In the event of a spill, avoid the generation of dust. The spilled material should be carefully swept up or vacuumed and collected in a suitable, sealed container for disposal.[2] Following the removal of the spilled substance, the area should be thoroughly cleaned to remove any residual contamination. All contaminated materials, including cleaning materials, must be disposed of as waste according to the guidelines outlined in this document.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe and compliant disposal of this compound waste.
Regulatory Considerations
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous. The appropriate waste code should be assigned in consultation with the waste disposal company. Uncleaned packaging should be treated with the same precautions as the substance itself and disposed of according to official regulations.[1] For transportation, Conivaptan is not regulated under DOT, IMDG, or IATA classifications.[1]
References
Essential Safety and Operational Guidance for Handling Conivaptan-d4
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Conivaptan-d4. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
This compound is a deuterated analog of Conivaptan, a vasopressin antagonist. While specific safety data for this compound is limited, the safety precautions for its non-deuterated counterpart, Conivaptan hydrochloride, should be strictly followed. Conivaptan hydrochloride is classified as a suspected reproductive toxin.[1] Therefore, handling this compound requires stringent safety measures to minimize exposure.
Hazard Identification and Safety Data
The following table summarizes the key safety information derived from the Safety Data Sheet (SDS) for Conivaptan hydrochloride, which should be considered applicable to this compound in the absence of specific data.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Reproductive Toxicity Category 2 | Health Hazard (GHS08) | Warning | H361: Suspected of damaging fertility or the unborn child.[1] | P201: Obtain special instructions before use.[1]P202: Do not handle until all safety precautions have been read and understood.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to create a barrier between the researcher and the hazardous compound.[2] The following PPE is mandatory when handling this compound in solid or solution form.
-
Gloves : Two pairs of chemotherapy-rated gloves are required.[3] The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. The inner glove should be removed upon leaving the designated handling area.
-
Gown : A disposable gown that is shown to be resistant to hazardous drugs should be worn.[3] The gown should be changed immediately if it becomes contaminated.
-
Eye and Face Protection : A face shield in combination with safety goggles provides optimal protection from splashes and aerosols.[2][3]
-
Respiratory Protection : When handling the solid compound outside of a containment device (e.g., weighing), a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of airborne particles.[2]
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
-
Designated Area : All handling of this compound, especially the solid form, must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control for airborne particles.[2]
-
Weighing : When weighing the solid compound, perform the task within a ventilated balance enclosure or a chemical fume hood. Use disposable weigh boats.
-
Solubilization : If preparing a solution, add the solvent to the solid compound slowly to avoid splashing. This compound is soluble in DMSO.[4]
-
Containment : All experimental procedures involving this compound should be performed within a chemical fume hood.
-
Avoid Contamination : Use dedicated equipment (pipettes, tubes, etc.) for handling this compound solutions. If not feasible, thoroughly decontaminate equipment after use.
-
Labeling : All containers with this compound must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated. A suitable decontamination solution (e.g., a high-pH solution, if compatible with the materials) should be used, followed by a rinse with 70% ethanol and then water.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste : Contaminated PPE (gloves, gowns), weigh boats, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Disposal Vendor : All hazardous waste must be disposed of through a licensed environmental waste management vendor, following all local and institutional regulations. While some deuterated compounds like heavy water can be recycled, this is not applicable to deuterated active pharmaceutical ingredients mixed with other waste.[5][6]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
